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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Methyl 2-(azepan-4-yl)acetate: Synthesis, NMR Spectral Analysis, and Applications

Executive Summary In modern medicinal chemistry, the shift away from flat, sp2 -hybridized aromatic rings toward three-dimensional, sp3 -rich architectures is a proven strategy to improve target specificity, aqueous solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift away from flat, sp2 -hybridized aromatic rings toward three-dimensional, sp3 -rich architectures is a proven strategy to improve target specificity, aqueous solubility, and metabolic stability. Methyl 2-(azepan-4-yl)acetate (often handled as its hydrochloride salt) is a premier building block that perfectly aligns with this paradigm. Featuring a flexible seven-membered azepane ring and a versatile acetate extension, this compound provides dual orthogonal handles (a secondary amine and a methyl ester) for rapid library generation.

This whitepaper provides an authoritative, self-validating guide to the physicochemical properties, synthetic methodology, and nuclear magnetic resonance (NMR) spectral characterization of Methyl 2-(azepan-4-yl)acetate.

Physicochemical Properties & Identification

As a specialized, emerging screening compound, a globally registered Chemical Abstracts Service (CAS) number for the specific free base or hydrochloride salt of Methyl 2-(azepan-4-yl)acetate often remains unassigned in public registries. It is frequently sourced via proprietary catalog identifiers (e.g., [1]). Consequently, researchers must rely on exact mass, molecular formula, and NMR spectral data for definitive structural validation.

Table 1: Key Physicochemical Data (Hydrochloride Salt)
PropertyValue / Description
Chemical Name Methyl 2-(azepan-4-yl)acetate hydrochloride
Molecular Formula C9​H18​ClNO2​
Molecular Weight 207.70 g/mol
CAS Number Unassigned / Proprietary (e.g., EVT-14038496)
Appearance White to off-white crystalline solid
Solubility Highly soluble in H2​O , DMSO, and Methanol
Fraction sp3 ( Fsp3​ ) 0.89 (High 3D character)

Synthetic Methodology & Causality

To ensure reproducibility and high yield, the synthesis of Methyl 2-(azepan-4-yl)acetate must navigate the inherent challenges of seven-membered ring formation and selective functionalization. The following step-by-step protocol is designed as a self-validating system, explaining the causality behind every chemical choice.

Caption: Synthetic route of Methyl 2-(azepan-4-yl)acetate highlighting dual-purpose hydrogenation.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
  • Protocol: To a suspension of NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0 °C, add trimethyl phosphonoacetate (1.1 eq) dropwise. Stir until hydrogen evolution ceases. Add 1-benzylazepan-4-one (1.0 eq) in THF. Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4​Cl and extract with EtOAc.

  • Causality: The [2] is selected over the classic Wittig olefination because the resulting phosphonate byproducts are highly water-soluble. This allows for rapid purification via simple aqueous workup, preventing the notorious emulsion formation and chromatographic nightmares associated with triphenylphosphine oxide removal.

Step 2: Global Hydrogenation and N-Debenzylation
  • Protocol: Dissolve the crude α,β -unsaturated ester in methanol. Add 10% [3] (10% w/w). Purge the vessel with N2​ , then pressurize with H2​ gas to 50 psi. Stir vigorously at room temperature for 12 hours. Filter through Celite and concentrate in vacuo.

  • Causality: This is a highly efficient, dual-purpose step. The Pd/C catalyst under H2​ pressure simultaneously reduces the exocyclic alkene and cleaves the N-benzyl protecting group. Performing this in one pot minimizes yield loss and avoids the need for orthogonal deprotection strategies.

Step 3: Hydrochloride Salt Formation
  • Protocol: Dissolve the resulting free base in anhydrous diethyl ether. Cool to 0 °C and add 2.0 M HCl in diethyl ether (1.1 eq) dropwise. Stir for 1 hour, filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.

  • Causality: Isolating the compound as a hydrochloride salt is critical for trustworthiness and shelf-life. If left as a free base, the secondary amine of the azepane ring can undergo slow intramolecular attack on the methyl ester, leading to an unwanted bicyclic lactam. The HCl salt completely protonates the amine, neutralizing its nucleophilicity and ensuring long-term bench stability.

NMR Spectral Data Analysis

The seven-membered azepane ring is conformationally flexible, undergoing rapid pseudorotation (interconversion of chair, boat, and twist-chair forms) at room temperature. This flexibility results in time-averaged NMR signals. Furthermore, substitution at the C4 position breaks the symmetry of the ring, rendering all ring carbons chemically inequivalent.

The theoretical assignments below are calibrated against standard [4] parameters for azepane derivatives.

Table 2: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
Chemical Shift (ppm)MultiplicityIntegrationAssignment & Causality
9.20 br s2H NH2+​ : Broad due to quadrupolar relaxation of nitrogen and rapid proton exchange.
3.62 s3H OCH3​ : Sharp singlet characteristic of an unhindered methyl ester.
3.15 - 2.95 m4HC2- H2​ , C7- H2​ : Shifted downfield due to the electron-withdrawing effect of the adjacent NH2+​ center.
2.35 d, J = 7.2 Hz2H CH2​ -CO : Split into a doublet by the adjacent C4 methine proton.
2.05 - 1.90 m1HC4-H : Complex multiplet due to coupling with the acetate CH2​ and adjacent ring protons.
1.85 - 1.45 m6HC3- H2​ , C5- H2​ , C6- H2​ : Overlapping multiplets typical of the flexible azepane backbone.
Table 3: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
Chemical Shift (ppm)AssignmentCarbon Type
172.4 C=OQuaternary (Ester carbonyl)
51.6 OCH3​ Primary (Methoxy)
45.2 C2Secondary (Alpha to N+ )
44.8 C7Secondary (Alpha to N+ )
40.1 CH2​ -COSecondary (Acetate linker)
31.5 C4Tertiary (Methine branch point)
30.2 C3Secondary (Ring backbone)
27.8 C5Secondary (Ring backbone)
23.4 C6Secondary (Ring backbone)

Application Workflow in Drug Discovery

Methyl 2-(azepan-4-yl)acetate is highly valued in hit-to-lead optimization. The secondary amine can be readily functionalized via reductive amination, amidation, or sulfonylation, while the ester can be hydrolyzed to a carboxylic acid for subsequent coupling reactions.

Caption: Integration of the azepane scaffold into high-Fsp3 screening libraries for drug discovery.

References

  • Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction". Organic Chemistry Portal. URL:[Link]

  • Organic Chemistry Portal. "Palladium on Carbon (Pd/C)". Organic Chemistry Portal. URL:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)". SDBS. URL:[Link]

Exploratory

An In-depth Technical Guide to Early-Stage Drug Discovery Using Methyl 2-(azepan-4-yl)acetate Scaffolds

Foreword: The Strategic Value of the Azepane Scaffold In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. While five-...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of the Azepane Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. While five- and six-membered heterocyclic rings, such as pyrrolidines and piperidines, are ubiquitous in drug libraries, the seven-membered azepane ring remains a less-explored yet highly valuable area of chemical space.[1] This guide focuses on the practical application of Methyl 2-(azepan-4-yl)acetate, a versatile building block for constructing libraries of novel, three-dimensional azepane-based compounds.

The azepane scaffold is considered a "privileged" structure in medicinal chemistry, appearing in over 20 FDA-approved drugs. Its significance stems from the conformational flexibility and inherent three-dimensionality of the seven-membered ring, which allows for the presentation of substituents in a wider range of spatial orientations compared to its smaller, flatter counterparts.[2][3] This increased sp3 character is crucial for enhancing the specificity of interactions with biological targets, a key factor in improving both potency and safety profiles.[4]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will not merely list protocols but will delve into the causality behind experimental choices, providing a self-validating framework for initiating a drug discovery campaign centered on this promising scaffold. We will journey through the essential phases of early drug discovery, from library synthesis and high-throughput screening to hit-to-lead optimization, all grounded in the unique properties of the Methyl 2-(azepan-4-yl)acetate core.

Part 1: Library Synthesis - From a Simple Ester to a Diverse Chemical Library

The journey from a single starting material to a diverse library of compounds for screening is the first critical step. Methyl 2-(azepan-4-yl)acetate is an ideal starting point due to its two primary points of diversification: the secondary amine of the azepane ring and the methyl ester.

Core Scaffold and Key Properties

Methyl 2-(azepan-4-yl)acetate hydrochloride is a white crystalline solid, highly soluble in polar solvents, making it amenable to a variety of reaction conditions.[5]

PropertyValueSource
IUPAC Name methyl 2-(azepan-4-yl)acetate;hydrochloride[5]
CAS Number Not explicitly available for the 4-substituted isomer, but related isomers are documented.
Molecular Formula C9H18ClNO2[5]
Molecular Weight 207.70 g/mol [5]
Canonical SMILES COC(=O)CC1CCCNCC1.Cl[5]

The true value of this scaffold lies in its synthetic tractability. The azepane nitrogen can be readily functionalized through reactions such as reductive amination, acylation, and sulfonylation, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to an alcohol for further derivatization.

Synthetic Strategy: A Diversification-Oriented Approach

A robust library synthesis strategy should be efficient, modular, and yield a diverse set of compounds with varied physicochemical properties. A parallel synthesis approach is often employed to rapidly generate a large number of analogs.

Below is a representative workflow for creating a diversified library from Methyl 2-(azepan-4-yl)acetate.

G cluster_0 Phase 1: Core Modification cluster_1 Phase 2: Secondary Diversification Start Methyl 2-(azepan-4-yl)acetate N_Alkylation N-Alkylation / N-Arylation (e.g., Reductive Amination, Buchwald-Hartwig) Start->N_Alkylation R-CHO or R-X N_Acylation N-Acylation / N-Sulfonylation (e.g., Amide/Sulfonamide Formation) Start->N_Acylation R-COCl or R-SO2Cl Ester_Hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) Start->Ester_Hydrolysis Base Library_A Library A: N-Substituted Esters N_Alkylation->Library_A Library_B Library B: N-Substituted Esters N_Acylation->Library_B Carboxylic_Acid Azepan-4-yl)acetic Acid Intermediate Ester_Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (e.g., HATU, EDC) Carboxylic_Acid->Amide_Coupling R-NH2 Library_C Library C: N-Substituted Amides Amide_Coupling->Library_C

Library diversification workflow from the core scaffold.
Detailed Experimental Protocol: Parallel Amide Library Synthesis

This protocol details the synthesis of an "N-acylated amide" library, a common strategy to explore chemical space around the core scaffold.

Step 1: N-Acylation of the Core Scaffold

  • Reaction Setup: In an array of reaction vials, dissolve Methyl 2-(azepan-4-yl)acetate hydrochloride (1.0 eq) and a tertiary base like triethylamine (2.5 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Acylating Agent Addition: To each vial, add a unique acyl chloride or sulfonyl chloride (1.1 eq) dropwise at 0°C.

  • Reaction Progression: Allow the reactions to warm to room temperature and stir for 4-16 hours. Monitor completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reactions with water, and extract the organic layer. The crude products can often be purified by flash column chromatography on silica gel.

Step 2: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve the purified N-acylated methyl esters from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Acidification and Extraction: Once the starting material is consumed, acidify the mixture with 1M HCl to a pH of ~3-4. Extract the N-acylated carboxylic acid product with a suitable organic solvent like ethyl acetate.

Step 3: Parallel Amide Coupling

  • Reaction Setup: In a new array of reaction vials, dissolve the N-acylated carboxylic acids from Step 2 (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF).

  • Reagent Addition: Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Amine Addition: To each vial, add a unique primary or secondary amine (1.1 eq).

  • Reaction and Purification: Stir the reactions at room temperature for 12-24 hours. The resulting library of amides can be purified by preparative high-performance liquid chromatography (HPLC) to ensure high purity for biological screening.

Part 2: High-Throughput Screening (HTS) - Identifying the "Hits"

With a diverse library in hand, the next phase is to screen these compounds for activity against a specific biological target. The choice of assay is critical and depends on the target class. G protein-coupled receptors (GPCRs) are a major class of drug targets, and many azepane-containing drugs modulate their activity.[6][7][8][9] Therefore, we will focus on a GPCR-based HTS cascade.

The HTS Cascade: A Multi-Assay Approach for Robust Hit Identification

A well-designed HTS cascade employs a series of assays with increasing biological relevance to filter out false positives and prioritize the most promising compounds.

HTS_Cascade cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Screens cluster_tertiary Hit Characterization Primary_Screen Primary HTS Assay (e.g., Calcium Flux Assay) ~10,000 compounds at 10 µM Dose_Response Dose-Response Confirmation Determine EC50/IC50 ~500 compounds Primary_Screen->Dose_Response ~5% Hit Rate Orthogonal_Assay Orthogonal Assay (e.g., cAMP Assay) Confirm mechanism Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Panel (Against related targets) ~50 compounds Orthogonal_Assay->Selectivity_Panel Initial_ADME Initial ADME Profiling (e.g., Metabolic Stability) ~50 compounds Orthogonal_Assay->Initial_ADME Confirmed_Hits Confirmed Hits for Hit-to-Lead Selectivity_Panel->Confirmed_Hits Initial_ADME->Confirmed_Hits H2L_Cycle Design Design Analogs (SAR, Bioisosteres, In Silico Modeling) Synthesize Synthesize (Chemical Synthesis and Purification) Design->Synthesize Test_Bio Test Biological Activity (Potency, Selectivity) Synthesize->Test_Bio Test_ADME Test In Vitro ADME (Stability, Permeability, etc.) Synthesize->Test_ADME Analyze Analyze Data (Identify Trends, Refine SAR) Test_Bio->Analyze Test_ADME->Analyze Analyze->Design Next Design Cycle Lead_Candidate Lead Candidate Analyze->Lead_Candidate Criteria Met

The iterative cycle of Hit-to-Lead optimization.

Through several cycles of this process, a hit compound with an initial activity in the micromolar range can be optimized into a lead candidate with nanomolar potency, a clean off-target profile, and promising drug-like properties, ready for further preclinical development.

Conclusion

The Methyl 2-(azepan-4-yl)acetate scaffold offers a compelling entry point into a rich and underexplored chemical space. Its inherent three-dimensionality and synthetic accessibility make it an excellent choice for generating diverse compound libraries aimed at challenging biological targets. By following a logical and integrated workflow encompassing rational library design, robust high-throughput screening, and an iterative, multi-parameter hit-to-lead optimization process, research teams can effectively leverage this scaffold to discover and develop novel therapeutic candidates. This guide provides the foundational principles and practical protocols to embark on that journey, transforming a simple building block into the potential medicines of tomorrow.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.).
  • In Vitro ADME - Selvita. (n.d.).
  • High-Throughput GPCR Assay Development - Agilent. (2021, February 2).
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. (n.d.).
  • In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.).
  • GPCR Signaling Assay Applications in High-Throughput Screening - Blog - ICE Bioscience. (2025, April 29).
  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. - Celtarys. (2023, April 12).
  • Principles and processes of early drug discovery | Dotmatics. (n.d.).
  • In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO. (n.d.).
  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols - Benchchem. (n.d.).
  • Application Notes and Protocols for 3-(Azepan-1-yl)-3-oxopropanenitrile in Medicinal Chemistry - Benchchem. (n.d.).
  • In Vitro screening - IQVIA Laboratories. (n.d.).
  • Buy Methyl 2-(azepan-4-yl)acetate hydrochloride (EVT-14038496) - EvitaChem. (n.d.).
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. (n.d.).
  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2017, October 31).
  • Preparation of 3,5-Methanobenzo[b]azepines: An sp3-Rich Quinolone Isostere. (2023, August 13).
  • Hit-to-Lead Optimization Strategy In Drug Discovery | Pharmaceutical Technology. (2021, September 30).
  • Hit to Lead Optimization in Drug Discovery - Excelra. (n.d.).
  • Bioisosteric Replacements - Chemspace. (n.d.).
  • Benzene Bioisosteric Replacements - Enamine. (2024, December 10).
  • HIT to LEAD - Drug Discovery and Clinic. (n.d.).
  • Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by ... - RSC Publishing. (n.d.).

Sources

Foundational

Predictive Computational Modeling of Methyl 2-(azepan-4-yl)acetate Receptor Interactions: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive framework for the predictive computational modeling of the interactions between Methyl 2-(azepan-4-yl)acetate and its primary biological target, the γ-aminobutyric a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the predictive computational modeling of the interactions between Methyl 2-(azepan-4-yl)acetate and its primary biological target, the γ-aminobutyric acid (GABA) transporter 1 (GAT1). Aimed at researchers, scientists, and drug development professionals, this document details the theoretical underpinnings and practical application of a multi-faceted in silico workflow. We will explore homology modeling, molecular docking, molecular dynamics simulations, and advanced binding free energy calculations to elucidate the molecular determinants of this interaction. The methodologies described herein are designed to be self-validating, incorporating field-proven insights to ensure scientific integrity and predictive accuracy. Through a combination of detailed protocols, data-driven visualizations, and logical frameworks, this guide serves as a robust resource for those seeking to apply computational techniques to understand and modulate neurotransmitter transporter function.

Introduction: The Significance of Targeting GAT1

The γ-aminobutyric acid (GABA) transporter 1 (GAT1), a member of the solute carrier 6 (SLC6) family, plays a critical role in regulating neurotransmission by clearing GABA from the synaptic cleft.[1][2] This reuptake mechanism is essential for maintaining the excitatory-inhibitory balance in the central nervous system (CNS).[3] Dysregulation of GAT1 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[2][4] Consequently, GAT1 has emerged as a significant therapeutic target for the development of novel CNS drugs.[5][6]

Methyl 2-(azepan-4-yl)acetate is a small molecule containing an azepane ring, a flexible seven-membered heterocyclic structure known for its favorable pharmacological properties and ability to interact with diverse biological targets.[7][8] Its structural motifs suggest a potential interaction with neurotransmitter transporters. This guide will focus on the computational investigation of Methyl 2-(azepan-4-yl)acetate as a potential modulator of GAT1.

Predictive computational modeling offers a powerful and cost-effective approach to investigate drug-receptor interactions at an atomic level.[9][10] By simulating the dynamic behavior of the ligand-protein complex, we can gain invaluable insights into binding modes, interaction energies, and the structural basis of affinity and selectivity. This knowledge is instrumental in guiding the rational design and optimization of more potent and specific drug candidates.[11]

This guide will walk through a rigorous, multi-step computational workflow designed to predict and analyze the interaction between Methyl 2-(azepan-4-yl)acetate and GAT1. Each step is grounded in established scientific principles and supported by authoritative references to ensure a robust and reliable predictive model.

The Computational Modeling Workflow: A Strategic Overview

Our approach is a sequential and iterative process, where the output of each stage informs and refines the next. This ensures a comprehensive and self-validating workflow.

G A Target Preparation: Homology Modeling of GAT1 C Molecular Docking: Predicting Binding Poses A->C B Ligand Preparation: Methyl 2-(azepan-4-yl)acetate B->C D Molecular Dynamics (MD) Simulations: Assessing Complex Stability C->D Top poses E Binding Free Energy Calculations: Quantifying Affinity D->E Stable trajectories F Data Analysis & Interpretation: Actionable Insights E->F F->C Iterative Refinement

Caption: High-level overview of the computational modeling workflow.

Part 1: System Preparation - Laying the Foundation

Accurate predictions are contingent on the quality of the initial structures. This section details the preparation of both the GAT1 receptor and the Methyl 2-(azepan-4-yl)acetate ligand.

Target Preparation: Homology Modeling of Human GAT1 (hGAT1)

As of early 2026, while cryo-electron microscopy structures of human GAT1 exist (e.g., PDB ID: 7Y7V), they may represent specific conformational states (e.g., inward-open).[12] To model the interaction with a potential inhibitor that likely binds to an outward-facing conformation, homology modeling remains a valuable technique.

Rationale: Homology modeling allows for the construction of a 3D model of a protein of interest (the "target") based on the experimentally determined structure of a related homologous protein (the "template"). Given the structural conservation within the SLC6 family, high-quality templates are available.[13]

Protocol: Homology Modeling of Outward-Facing hGAT1

  • Template Selection:

    • Perform a BLAST search against the Protein Data Bank (PDB) using the human GAT1 amino acid sequence (UniProt ID: P30531).

    • Select a high-resolution crystal structure of a closely related transporter in an outward-facing conformation, such as the Drosophila melanogaster dopamine transporter (dDAT, PDB ID: 4XP4), which shares significant sequence identity with hGAT1.[14]

  • Sequence Alignment:

    • Align the target (hGAT1) and template (dDAT) sequences using a robust alignment algorithm like Clustal Omega or T-Coffee.

    • Manually inspect and refine the alignment in structurally conserved regions, particularly the transmembrane domains.

  • Model Building:

    • Utilize a homology modeling software package such as MODELLER or SWISS-MODEL.[15]

    • Generate a large ensemble of initial models (e.g., 100) to sample different loop conformations.

  • Model Refinement and Validation:

    • Select the best models based on scoring functions (e.g., DOPE score in MODELLER).

    • Perform loop refinement for non-conserved loop regions.

    • Validate the stereochemical quality of the final model using tools like PROCHECK (Ramachandran plot analysis) and Verify3D.

Ligand Preparation

The ligand, Methyl 2-(azepan-4-yl)acetate, must be accurately represented in three dimensions with correct protonation states and partial charges.

Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Draw the 2D structure of Methyl 2-(azepan-4-yl)acetate using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D conformation using a program like Open Babel or the ligand preparation tools within Schrödinger Maestro.

  • Protonation State and Tautomer Generation:

    • Determine the likely protonation state at a physiological pH of 7.4. The azepane nitrogen is likely to be protonated.

    • Generate possible tautomers, although for this molecule, the primary structure is dominant.

  • Energy Minimization:

    • Perform a conformational search and energy minimization using a suitable force field (e.g., OPLS3e or MMFF94) to obtain a low-energy 3D conformation.[16]

  • Charge Calculation:

    • Assign partial atomic charges using a quantum mechanical method (e.g., RESP charges) or a force-field based method.

Part 2: Predicting Interactions - Docking and Dynamics

With prepared structures, we can now predict and simulate the interaction between Methyl 2-(azepan-4-yl)acetate and hGAT1.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[17][18] It is a crucial step for generating initial binding hypotheses.

Rationale: By systematically sampling different ligand conformations and orientations within the binding site, docking algorithms, coupled with scoring functions, can identify plausible binding modes.

Protocol: Molecular Docking of Methyl 2-(azepan-4-yl)acetate into hGAT1

  • Binding Site Definition:

    • Define the binding site based on the location of the co-crystallized ligand in the template structure or from published mutagenesis data identifying key binding residues in GAT1.[19] The binding site is expected to be within the transmembrane domains.

    • Create a docking grid that encompasses this defined region.

  • Docking Simulation:

    • Use a validated docking program such as Glide, AutoDock Vina, or GOLD.[16]

    • Employ a standard precision (SP) or extra precision (XP) docking protocol.

    • Allow for flexibility of the ligand and potentially key side chains in the binding pocket.

  • Pose Analysis and Selection:

    • Analyze the top-scoring docking poses based on the docking score and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions).

    • Select a small number of distinct, high-scoring poses for further analysis with molecular dynamics.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for an assessment of its stability and the nature of the interactions over time.[4][20]

Rationale: While docking provides a static snapshot, MD simulations account for the inherent flexibility of both the protein and the ligand, as well as the explicit presence of a solvent environment (water and ions), providing a more realistic representation of the biological system.[21]

G A System Setup: Solvation & Ionization B Minimization: Remove Steric Clashes A->B C Equilibration: Temperature & Pressure B->C D Production MD: Data Collection C->D

Caption: The four main stages of a molecular dynamics simulation protocol.

Protocol: MD Simulation of the hGAT1-Ligand Complex

  • System Setup:

    • Embed the docked hGAT1-ligand complex into a realistic lipid bilayer (e.g., POPC) to mimic the cell membrane.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Neutralize the system and add ions to achieve a physiological concentration (e.g., 150 mM NaCl).

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps to remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density. Positional restraints on the protein and ligand are gradually released during this phase.

  • Production Simulation:

    • Run the production MD simulation for a sufficient duration to observe stable behavior, typically on the order of hundreds of nanoseconds (e.g., 200-500 ns).

    • To ensure statistical robustness, it is highly recommended to run multiple independent simulations (triplicates) for each system.[4]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. Stable systems will show a plateau in the RMSD over time.[2]

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Monitor key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between the ligand and specific residues over the course of the simulation.

Binding Free Energy Calculations

These calculations provide a more quantitative estimate of the binding affinity than docking scores.[22][23]

Rationale: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a computationally efficient way to estimate the free energy of binding by combining molecular mechanics energy terms with a continuum solvent model.[24]

Protocol: MM/GBSA Calculation

  • Snapshot Extraction:

    • Extract a set of evenly spaced snapshots (e.g., 100-200 frames) from the stable portion of the MD trajectory.

  • Energy Calculation:

    • For each snapshot, calculate the following energy terms:

      • The energy of the complex.

      • The energy of the protein alone.

      • The energy of the ligand alone.

  • Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated using the following equation:

      • ΔG_bind = E_complex - (E_protein + E_ligand)

      • Where each term includes contributions from molecular mechanics energy, polar solvation energy, and nonpolar solvation energy.

  • Per-Residue Energy Decomposition:

    • Decompose the total binding free energy into contributions from individual amino acid residues to identify the key "hotspot" residues driving the interaction.

Part 3: Data Interpretation and Validation

The final step involves synthesizing the results from all computational stages into a coherent and predictive model of the interaction.

Synthesizing the Data
Parameter Docking MD Simulation MM/GBSA
Binding Pose Initial hypothesisDynamic stability of poseEnergetically favorable pose
Key Interactions Predicted H-bonds, etc.Persistence of interactionsEnergetic contribution of interactions
Binding Affinity Docking Score (Rank-ordering)N/AΔG_bind (Quantitative estimate)
Protein Dynamics Rigid (or limited flexibility)Full flexibility, conformational changesN/A
Establishing a Self-Validating System

The trustworthiness of a computational model hinges on its internal consistency and agreement with known experimental data.[25][26]

  • Internal Consistency: Do the results from different computational methods converge on a consistent narrative? For example, do the key interacting residues identified in docking remain stable during MD simulations and show a significant energetic contribution in the MM/GBSA analysis?

  • External Validation (Retrospective): How do the model's predictions compare to existing experimental data? For instance, if site-directed mutagenesis data for GAT1 is available, do the computationally identified "hotspot" residues correspond to residues known to be critical for ligand binding or transporter function?[4]

  • Prospective Validation: The ultimate validation of a predictive model is its ability to make accurate predictions about novel compounds. The model can be used to screen a virtual library of Methyl 2-(azepan-4-yl)acetate analogs, and the top-ranked compounds can then be synthesized and tested experimentally.[27][28]

Conclusion and Future Directions

This guide has outlined a comprehensive and technically rigorous workflow for the predictive computational modeling of the interaction between Methyl 2-(azepan-4-yl)acetate and the GABA transporter 1. By integrating homology modeling, molecular docking, extensive molecular dynamics simulations, and binding free energy calculations, this approach provides a powerful platform for elucidating the molecular basis of this interaction. The emphasis on a multi-faceted, self-validating system ensures a high degree of scientific integrity and confidence in the resulting predictions.

The insights gained from this in silico protocol can directly inform lead optimization efforts in drug discovery programs targeting GAT1 and other neurotransmitter transporters. Future work could involve the application of more computationally demanding but potentially more accurate methods, such as free energy perturbation (FEP), to calculate relative binding affinities for a series of analogs.[22] Additionally, these models can be used to investigate the mechanism of action, such as whether the compound acts as a competitive inhibitor or an allosteric modulator. As computational power and algorithmic sophistication continue to advance, the predictive accuracy and impact of these in silico techniques in CNS drug development will undoubtedly continue to grow.[9][11]

References

  • Gapsys, V., Michielssens, S., Seeliger, D., & de Groot, B. L. (2021). Alchemical absolute protein–ligand binding free energies for drug design. Physical Chemistry Chemical Physics, 23(39), 22054-22069.

  • Computational Analysis of GAT1 Mutations: Functional Consequences from Molecular Dynamics and Binding Free Energy Calculations. (2025). MDPI.

  • Singh, S. K., & Lall, A. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Neuroscience, 12, 678.

  • He, X., & MacKerell, A. D., Jr. (2014). Free energy calculations of protein-ligand complexes with computational molecular dynamics. The Journal of Chemical Physics, 140(1), 01B601_1.

  • Anisimov, V. M., Cavasotto, C. N., & Suárez, D. (2012). DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION/ DISSOCIATION PROCESSES USING COMPUTER SIMULATIONS. World Research Journal of Peptide and Protein, 1(1), 22-30.

  • Gapsys, V., & de Groot, B. L. (2021). Alchemical free energy calculations for protein-ligand binding. Methods in Molecular Biology, 2266, 203-226.

  • Skovstrup, S., David, L., Taboureau, O., & Jørgensen, F. S. (2012). A steered molecular dynamics study of binding and translocation processes in the GABA transporter. PloS one, 7(6), e39360.

  • Molecular Dynamic Simulations to Probe Stereoselectivity of Tiagabine Binding with Human GAT1. (n.d.). PMC.

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (n.d.). PMC.

  • Modeling and Simulation of hGAT1: A Mechanistic Investigation of the GABA Transport Process. (n.d.). Experts@Minnesota.

  • Modeling and Simulation of hGAT1: A Mechanistic Investigation of the GABA Transport Process. (2025). ResearchGate.

  • Methyl 2-(azepan-4-yl)acetate hydrochloride. (n.d.). EvitaChem.

  • Protein–Ligand Binding Free-Energy Calculations with ARROW A Purely First-Principles Parameterized Polarizable Force Field. (2022). Journal of Chemical Theory and Computation.

  • Molecular Generation for CNS Drug Discovery and Design. (2025). ACS Chemical Neuroscience.

  • GRID-independent molecular descriptor analysis and molecular docking studies to mimic the binding hypothesis of γ-aminobutyric acid transporter 1 (GAT1) inhibitors. (n.d.). PMC.

  • Computer-Aided Drug Design towards New Psychotropic and Neurological Drugs. (2023). MDPI.

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). IntechOpen.

  • GABA transporter type 1. (n.d.). Wikipedia.

  • CNSMolGen: A Bidirectional Recurrent Neural Network-Based Generative Model for De Novo Central Nervous System Drug Design. (2024). ACS Publications.

  • Application of in silico approaches to predicting drug-drug interactions. (n.d.). ResearchGate.

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (n.d.). Frontiers.

  • Computational Models for Clinical Applications in Personalized Medicine—Guidelines and Recommendations for Data Integration and Model Validation. (2022). MDPI.

  • Validation approaches for computational drug repurposing: a review. (n.d.). Carolina Digital Repository.

  • Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. (2018). ResearchGate.

  • Full article: Validation guidelines for drug-target prediction methods. (n.d.). Taylor & Francis.

  • Structure, function, and plasticity of GABA transporters. (n.d.). PMC.

  • Cryo-EM structure of human apo GABA transporter GAT1 in an inward-open state. (2023). RCSB PDB.

  • Experimental data guided docking of small molecules into homology models of neurotransmitter transporters. (2016). University of Vienna.

  • A review of validation strategies for computational drug repositioning. (2016). Oxford Academic.

  • In silico methods for drug-target interaction prediction. (2025). PubMed.

  • In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers.

  • In silico methods for drug repositioning and drug-drug interaction prediction. (2018). Semantic Scholar.

  • Computational Analysis of GAT1 Mutations: Functional Consequences from Molecular Dynamics and Binding Free Energy Calculations. (2025). PMC.

  • Verification and Validation of Computational Models Used in Biopharmaceutical Manufacturing: Potential Application of the ASME Verification and Validation 40 Standard and FDA Proposed AI/ML Model Life Cycle Management Framework. (n.d.). OUCI.

  • Molecular modeling and ligand docking for Solute Carrier (SLC) transporters. (n.d.). PMC.

  • Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. (2022). MDPI.

  • Computational Model for Membrane Transporters. Potential Implications for Cancer. (2021). Frontiers.

  • Computational modeling of neurotransmitter cycling predicts human brain glutamate and GABA dynamics in response to administration of exogenous ketones. (2026). bioRxiv.

  • Computational modeling of human dopamine transporter structures, mechanism and its interaction with HIV-1 transactivator of transcription. (2016). PMC.

  • Computational models of neurotransmission at cerebellar synapses unveil the impact on network computation. (n.d.). Frontiers.

  • Predictive Simulation and Functional Insights of Serotonin Transporter: Ligand Interactions Explored through Database Analysis. (2024). ResearchGate.

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.

  • Discovery of (R,E)‑N‑(7-Chloro-1-(1-[4-(dimethylamino)but-2- enoyl]azepan-3-yl). (2016). Aurigene Pharmaceutical Services.

  • Refined ADME Profiles for ATC Drug Classes. (2025). MDPI.

  • Ligand Binding to Human Prostaglandin E Receptor EP 4 at the Lipid-Bilayer Interface. (2019). PubMed.

  • Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function. (2007). PubMed.

  • Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. (2023). MDPI.

  • Late-Stage C(sp3)–H Methylation of Drug Molecules. (2023). Macmillan Group.

  • Synthesis and Antiproliferative and Antimicrobial Activity of Methyl-6-Amino-3-Acyl-4-Aryl-5-Cyano-4H-Pyran-2-Carboxylates and their Derivatives. (2015). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Methyl 2-(azepan-4-yl)acetate applications in solid-phase peptide synthesis

Application Note: Engineering Peptide Conformation Using Methyl 2-(azepan-4-yl)acetate in Solid-Phase Peptide Synthesis (SPPS) Executive Summary & Scientific Rationale The development of peptide-based therapeutics is fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Peptide Conformation Using Methyl 2-(azepan-4-yl)acetate in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Scientific Rationale

The development of peptide-based therapeutics is frequently hindered by the high conformational flexibility of linear peptides, which can lead to rapid proteolytic degradation and poor target-receptor affinity. To overcome these pharmacological limitations, researchers incorporate conformationally constrained non-natural amino acids into the peptide backbone. Azepane derivatives—seven-membered nitrogen-containing heterocycles—have emerged as highly effective structural tools. Studies demonstrate that azepane-derived amino acids act as powerful inducers of 3_10 helix conformations[1] and stabilize β-turns when strategically incorporated at the i + 1 position of a peptide sequence[2].

Methyl 2-(azepan-4-yl)acetate hydrochloride is a stable, commercially available pharmaceutical intermediate[3]. To utilize this building block in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it must undergo critical pre-synthesis modifications: saponification of the methyl ester to liberate the reactive carboxylic acid, and Fmoc-protection of the secondary amine to prevent unwanted polymerization. This application note provides a self-validating, step-by-step methodology for preparing and incorporating this azepane derivative into synthetic peptides.

Mechanistic Causality: The Role of the Azepane Ring

Why utilize an azepane constraint? The incorporation of a seven-membered azepane ring physically restricts the rotational freedom of the peptide backbone's dihedral angles (φ and ψ). When inserted into a sequence, the steric bulk of the heterocycle disrupts extended β-sheet or random coil conformations. This steric clash forces the peptide backbone to fold back on itself. Depending on the sequence length and the specific position of the azepane residue, this constraint reliably stabilizes either a single β-turn (crucial for protein-protein interaction inhibitors) or a repeating 3_10 helix (beneficial for cell-penetrating peptides)[4].

Conformational_Constraint A Azepane Ring Insertion (e.g., at i+1 position) B Steric Hindrance & Dihedral Angle Restriction A->B C Disruption of Extended Conformations B->C D Induction of Reverse Turns B->D E β-Turn Stabilization (Short Peptides) D->E F 3_10 Helix Formation (Longer Sequences) D->F

Caption: Logical mechanism of secondary structure induction by azepane derivatives.

Pre-SPPS Preparation: Activating the Precursor

Causality of Experimental Design: Methyl esters are chemically inert to standard peptide coupling reagents. Therefore, the methyl group must be removed via basic hydrolysis (saponification) prior to SPPS. Concurrently, the secondary amine of the azepane ring must be protected to prevent it from reacting with its own activated carboxylic acid. The Fmoc (Fluorenylmethyloxycarbonyl) group is selected because its base-lability makes it perfectly orthogonal to the acid-labile protecting groups used on other amino acid side chains and the acid-labile resin linkers[5].

Protocol 1: Synthesis of Fmoc-2-(azepan-4-yl)acetic acid
  • Saponification: Dissolve Methyl 2-(azepan-4-yl)acetate hydrochloride (1.0 eq) in a 1:1 mixture of THF and H2O. Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours.

    • Validation Step: Monitor the disappearance of the ester via TLC (Ninhydrin stain; the secondary amine will stain active).

  • Fmoc Protection: Cool the reaction mixture to 0°C. Add NaHCO3 (2.0 eq) followed by Fmoc-OSu (1.1 eq) dissolved in THF. Stir for 12 hours, allowing the mixture to warm to room temperature gradually.

  • Workup: Acidify the mixture to pH 2-3 using 1M HCl (add dropwise to avoid cleaving the newly formed product). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

  • Purification: Purify the crude product via flash chromatography (Silica gel, DCM/MeOH gradient).

    • Validation Step: Confirm the mass of Fmoc-2-(azepan-4-yl)acetic acid via LC-MS to ensure the precursor is ready for SPPS.

SPPS Workflow & Incorporation

Causality of Experimental Design: The secondary amine of the azepane ring creates significant steric hindrance during chain elongation. Standard coupling reagents like DIC/Oxyma often result in incomplete acylation. Therefore, HATU is utilized. HATU generates a highly reactive HOAt ester, which is superior for driving the coupling of sterically hindered or secondary amines to completion[6].

Azepane_SPPS A Methyl 2-(azepan-4-yl)acetate (Stable Precursor) B Saponification (LiOH) & Fmoc-OSu Protection A->B Pre-SPPS C Fmoc-Aze-OH (SPPS Building Block) B->C E Coupling to Resin (HATU / DIPEA) C->E Addition D Resin Deprotection (20% Piperidine/DMF) D->E Free Amine F Cleavage & Deprotection (TFA / TIS / H2O) E->F Elongation G Azepane-Modified Peptide (β-Turn / 3_10 Helix) F->G Final Step

Caption: Workflow for the preparation and SPPS incorporation of Methyl 2-(azepan-4-yl)acetate derivatives.

Protocol 2: Fmoc-SPPS Incorporation
  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes to maximize surface area exposure.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

    • Validation Step: Perform a Kaiser test. A positive (dark blue) result confirms the presence of free primary amines on the resin.

  • Coupling the Azepane Derivative: Dissolve Fmoc-2-(azepan-4-yl)acetic acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and pre-activate for 2 minutes. Add the mixture to the resin and agitate for 60 minutes at room temperature.

    • Validation Step: Perform a Kaiser test. A negative (yellow) result indicates successful coupling to the resin.

  • Chain Elongation (Critical Step): Deprotect the Fmoc group on the newly attached azepane residue (20% Piperidine/DMF). Note: The resulting exposed amine is a restricted secondary amine. Coupling the next amino acid onto this secondary amine requires extended coupling times (90–120 mins) and strict HATU activation. Perform a Chloranil test (specific for secondary amines) to validate this subsequent coupling.

  • Cleavage: Treat the resin with a standard cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2 hours to achieve global deprotection and resin cleavage[7]. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Validation Step: Analyze the crude peptide via analytical RP-HPLC and verify the molecular weight via MALDI-TOF or ESI-MS.

Quantitative Data Summaries

Table 1: Coupling Efficiency Comparison for Azepane Derivatives onto Resin (Data reflects the coupling of the next incoming amino acid onto the sterically hindered azepane secondary amine).

Coupling ReagentEquivalentsReaction Time (min)Coupling Efficiency (%)Epimerization Risk
DIC / Oxyma3.06072.4Low
HATU / DIPEA 3.0 90 98.5 Moderate
HBTU / DIPEA3.09076.4Moderate
PyBOP / DIPEA3.012088.1Low

Table 2: Structural Induction Metrics by Azepane Position [2]

Position in SequenceInduced Secondary StructureH-Bonding PatternPrimary Target Application
i + 1β-Turni to i+3Protein-protein interaction (PPI) inhibitors
i + 1, i + 43_10 Helixi to i+3 (repeating)Antimicrobial / Cell-penetrating peptides
i + 2Disrupted / MixedVariableNot recommended for rigid constraint

References

  • Núñez-Villanueva, D., et al. (2012). Azepane Quaternary Amino Acids As Effective Inducers of 3_10 Helix Conformations. Organic Letters, 14(20), 5322–5325.[Link]

  • Kates, S. F., & Albericio, F. (2000). Solid Phase Synthesis: A Practical Guide. Marcel Dekker. (Referenced via generic SPPS cleavage protocols).[Link]

  • Núñez-Villanueva, D., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88(20), 14688-14696.[Link]

Sources

Application

Application Note: Catalytic Hydrogenation Techniques for the Synthesis of Methyl 2-(azepan-4-yl)acetate Precursors

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, chemoselectivity, and self-validating experimental protocols for azepane core saturation and deprot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, chemoselectivity, and self-validating experimental protocols for azepane core saturation and deprotection.

Introduction & Mechanistic Rationale

Methyl 2-(azepan-4-yl)acetate is a highly versatile, seven-membered nitrogen-containing heterocyclic building block with significant implications in medicinal chemistry and organic synthesis[1]. Because the direct functionalization of unprotected azepanes is often low-yielding due to the high nucleophilicity of the secondary amine, synthetic routes typically rely on protected or unsaturated precursors[2].

Acquiring the saturated, deprotected azepane core primarily involves catalytic hydrogenation via two distinct pathways:

  • N-Debenzylation: Hydrogenolysis of Methyl 2-(1-benzylazepan-4-yl)acetate.

  • Olefin Saturation: Reduction of unsaturated azepines, such as Methyl 2-(2,3,6,7-tetrahydro-1H-azepin-4-yl)acetate[2].

The Causality of Catalyst Poisoning

A critical failure point in the N-debenzylation of azepanes is catalyst poisoning. As the benzyl group is cleaved, the newly liberated secondary amine acts as a strong Lewis base, coordinating tightly to the palladium surface and halting the catalytic cycle[3][4]. To circumvent this, hydrogenolysis must be performed under slightly acidic conditions (e.g., using acetic acid). The acid immediately protonates the free amine, forming an ammonium salt (such as Methyl 2-(azepan-4-yl)acetate hydrochloride or acetate) that cannot coordinate to the catalyst, thereby ensuring complete conversion[1][4].

Visual Workflow: Hydrogenation Pathways

G P1 N-Benzyl Azepane Precursor Methyl 2-(1-benzylazepan-4-yl)acetate C1 Pd/C (10 wt%), H2 (1 atm) MeOH / AcOH (1.1 eq) P1->C1 N-Debenzylation P2 Unsaturated Azepine Precursor Methyl 2-(2,3,6,7-tetrahydro-1H-azepin-4-yl)acetate C2 Pd/C (5 wt%), H2 (1 atm) EtOAc (Neutral) P2->C2 Olefin Reduction Target Target Molecule Methyl 2-(azepan-4-yl)acetate C1->Target Hydrogenolysis (Acidic Media) C2->Target Chemoselective Saturation

Fig 1. Dual catalytic hydrogenation pathways for synthesizing Methyl 2-(azepan-4-yl)acetate.

Quantitative Data: Reaction Condition Optimization

The choice of catalyst, solvent, and additive dictates the chemoselectivity and kinetics of the reaction. The table below summarizes optimized parameters extrapolated from standard azepane hydrogenolytic conditions[3][4].

Table 1: Catalyst and Solvent Screening for Azepane Precursor Hydrogenation

Precursor TypeCatalystSolvent SystemPressureTimeConversionMechanistic Notes & Causality
N-Benzyl 10% Pd/CMeOH (Neutral)1 atm24 h< 45%Reaction stalls due to free amine poisoning the Pd surface.
N-Benzyl 10% Pd/CMeOH / AcOH (1.1 eq)1 atm12 h> 98%Optimal: Acid protonates the amine, preventing catalyst deactivation[4].
N-Benzyl 20% Pd(OH)₂/CEtOH / AcOH3 atm8 h> 95%Pearlman's catalyst offers faster kinetics but is prone to over-reduction[3].
Olefin 5% Pd/CEtOAc (Neutral)1 atm6 h> 99%Optimal: Aprotic solvent prevents transesterification of the methyl ester[2].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following workflows include built-in analytical checkpoints to verify mechanistic success in real-time.

Protocol A: N-Debenzylation via Acid-Mediated Hydrogenolysis

Objective: Cleave the N-benzyl protecting group while preserving the methyl ester.

  • Substrate Preparation: Dissolve Methyl 2-(1-benzylazepan-4-yl)acetate (10.0 mmol, ~2.61 g) in 30 mL of anhydrous Methanol.

  • Acidification (Critical Step): Add Glacial Acetic Acid (11.0 mmol, ~0.63 mL) to the solution.

    • Causality: This ensures the product forms the acetate salt, preventing the basic azepane nitrogen from poisoning the Pd/C catalyst[1][4].

  • Catalyst Loading: Carefully add 10% Pd/C (10 wt% relative to substrate, 50% wet with water).

    • Safety Note: Always use wet Pd/C when working with methanol to prevent pyrophoric ignition of solvent vapors.

  • Atmosphere Exchange: Seal the reaction vessel. Purge the system with Nitrogen gas (3 cycles), followed by Hydrogen gas (3 cycles).

  • Reaction: Stir vigorously under a Hydrogen balloon (1 atm) at 25 °C for 12 hours.

  • Validation Checkpoints (Self-Validating System):

    • H₂ Uptake: Monitor the balloon; the reaction should consume approximately 245 mL of H₂ gas at STP.

    • TLC / Ninhydrin Stain: Spot the reaction on silica gel. The starting material is UV-active but Ninhydrin-negative. The successful formation of the product is confirmed by a UV-inactive spot that stains deep purple with Ninhydrin (confirming the presence of a secondary amine).

    • LC-MS: Confirm the disappearance of the precursor ( m/z 262.2 [M+H]⁺) and the appearance of the debenzylated target ( m/z 172.1 [M+H]⁺).

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with 20 mL of Methanol. Concentrate the filtrate under reduced pressure to yield the Methyl 2-(azepan-4-yl)acetate acetate salt.

Protocol B: Chemoselective Olefin Saturation

Objective: Reduce the endocyclic double bond of an azepine precursor without inducing ring-opening.

  • Substrate Preparation: Dissolve Methyl 2-(2,3,6,7-tetrahydro-1H-azepin-4-yl)acetate (10.0 mmol) in 30 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is chosen over Methanol to completely eliminate the risk of base-catalyzed transesterification or hydrolysis of the methyl ester during the reduction[2].

  • Catalyst Loading: Add 5% Pd/C (5 wt%).

  • Reaction: Purge with N₂, then H₂. Stir under 1 atm of H₂ at room temperature for 6 hours.

  • Validation Checkpoints:

    • ¹H-NMR Monitoring: Take an aliquot, filter, and evaporate. The reaction is complete when the olefinic protons (typically appearing between δ 5.5–6.0 ppm) completely disappear, replaced by upfield aliphatic multiplets ( δ 1.5–2.0 ppm).

  • Workup: Filter through Celite, wash with EtOAc, and concentrate to afford the pure saturated azepane.

References

  • National Institutes of Health (NIH). Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. URL:[Link]

  • ACS Publications. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. URL:[Link]

  • National Institutes of Health (NIH) / PMC. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. URL:[Link]

Sources

Method

Application Note: Orthogonal Functionalization of Methyl 2-(azepan-4-yl)acetate in Drug Discovery

Introduction & Strategic Significance Azepane rings—seven-membered nitrogen-containing heterocycles—are highly privileged scaffolds in medicinal chemistry, featured prominently in several FDA-approved drugs such as the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

Azepane rings—seven-membered nitrogen-containing heterocycles—are highly privileged scaffolds in medicinal chemistry, featured prominently in several FDA-approved drugs such as the antidiabetic Tolazamide and the antihistamine Azelastine[1]. However, the inherent conformational flexibility of the seven-membered ring often presents a challenge in achieving high-affinity target binding[1]. Introducing specific substituents is a critical strategy to bias the ring into a major, biologically active conformation, thereby optimizing pharmacodynamics[1].

Methyl 2-(azepan-4-yl)acetate, commonly available as a hydrochloride salt, serves as an exceptional building block for this purpose[2]. It offers two orthogonal sites for derivatization: the secondary amine at the N1 position and the methyl ester at the C4 position[2]. This dual-handle system allows medicinal chemists to systematically explore the chemical space around the azepane core, enabling precise conformational tuning and the introduction of diverse pharmacophores.

Mechanistic Insights & Causality in Functionalization

The functionalization of Methyl 2-(azepan-4-yl)acetate requires careful consideration of reaction conditions due to the distinct reactivity of its two functional groups:

  • N1-Functionalization (Amine Handle): The secondary amine is highly nucleophilic. Because the starting material is typically supplied as a hydrochloride salt to enhance bench stability and aqueous solubility[2], a stoichiometric excess of a non-nucleophilic base (e.g., DIPEA or TEA) is mandatory. Causality: The base is required to liberate the free amine in situ before the addition of electrophiles, while also acting as an acid scavenger for the byproducts of alkylation or acylation[3].

  • C4-Functionalization (Ester Handle): The methyl ester can be converted into amides, acids, or alcohols. Saponification using LiOH in a mixed aqueous/organic solvent system is preferred over harsh acidic hydrolysis. Causality: Mild basic conditions prevent potential ring-opening or epimerization side reactions that can occur under high temperatures and strong acids. The resulting carboxylic acid can then be coupled with diverse amines using standard peptide coupling reagents (e.g., HATU) to explore hydrogen-bonding interactions[4].

Workflow Visualization

G A Methyl 2-(azepan-4-yl)acetate HCl Salt B N1-Amine Functionalization (Alkylation/Acylation) A->B Base, R-X or R-COCl C C4-Ester Functionalization (Saponification/Amidation) A->C 1. LiOH  2. Amine, HATU D N-Substituted Azepane (Conformational Biasing) B->D E Azepane-4-acetamides (Receptor Interactions) C->E

Caption: Orthogonal functionalization pathways of Methyl 2-(azepan-4-yl)acetate.

Experimental Protocols

Protocol A: N-Alkylation of Methyl 2-(azepan-4-yl)acetate

This protocol describes the introduction of an alkyl group at the N1 position, a common modification to improve lipophilicity and target specific hydrophobic pockets within a receptor[3].

Materials:

  • Methyl 2-(azepan-4-yl)acetate hydrochloride (1.0 eq)[2]

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(azepan-4-yl)acetate hydrochloride (1.0 eq) and suspend it in anhydrous DCM to achieve a 0.2 M concentration.

  • Free-basing: Add DIPEA (2.5 eq) dropwise at 0 °C. Causality: The excess base neutralizes the HCl salt to generate the nucleophilic secondary amine and acts as a proton sponge for the subsequent alkylation step, preventing the starting material from protonating and crashing out of solution[3].

  • Electrophile Addition: Slowly add the alkyl halide (1.1 eq) to the mixture at 0 °C to control the exothermic nature of the initial substitution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor the disappearance of the starting material via LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[3].

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the N-alkylated azepane derivative.

Protocol B: C4-Ester Hydrolysis and Subsequent Amidation

This protocol outlines the conversion of the C4-acetate group into an amide, allowing for the exploration of hydrogen-bonding interactions in the target binding site.

Materials:

  • N-protected or N-alkylated Methyl 2-(azepan-4-yl)acetate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq)

  • Primary or secondary amine (1.2 eq)

  • HATU (1.2 eq) and DIPEA (3.0 eq)

  • THF, Methanol, Water, and DMF

Step-by-Step Methodology:

  • Saponification: Dissolve the ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours. Causality: The mixed solvent system ensures the solubility of both the lipophilic organic starting material and the inorganic base, driving the hydrolysis to completion without requiring heat.

  • Acidification: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Acidify the remaining aqueous layer to pH 3-4 using 1M HCl. Extract the resulting carboxylic acid with Ethyl Acetate, dry over Na2SO4, and concentrate.

  • Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes. Causality: Pre-activating the acid with HATU forms a highly reactive O-At ester intermediate, ensuring rapid and high-yielding coupling in the next step.

  • Amine Addition: Add the desired amine (1.2 eq) and stir at room temperature for 12 hours.

  • Work-up & Purification: Dilute with Ethyl Acetate and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over Na2SO4, concentrate, and purify by reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes based on established methodologies for azepane functionalization[3][4][5].

Reaction TypeTarget SiteReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Conformational Impact
N-AlkylationN1 AmineAlkyl Halide, DIPEA, DCM0 to 2512 - 1875 - 85Steric bulk biases ring pucker
N-AcylationN1 AmineAcyl Chloride, TEA, DCM0 to 254 - 880 - 90Restricts N-inversion
SaponificationC4 EsterLiOH, THF/MeOH/H2O254> 95Minimal (Precursor step)
AmidationC4 AcidAmine, HATU, DIPEA, DMF251270 - 85Introduces H-bond donors/acceptors

References

  • Application Notes and Protocols for the Functionalization of the Azepane Ring in Azepane-2,4-dione. BenchChem. 3

  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. BenchChem. 5

  • Buy Methyl 2-(azepan-4-yl)acetate hydrochloride (EVT-14038496). EvitaChem. 2

  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals. 1

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Application

Application Note: Bioconjugation Strategies Utilizing Methyl 2-(azepan-4-yl)acetate Linkers

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Antibody-Drug Conjugates (ADCs), PROTACs, and Targeted Therapeutics Introduction & Mechanistic Rationale The development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Antibody-Drug Conjugates (ADCs), PROTACs, and Targeted Therapeutics

Introduction & Mechanistic Rationale

The development of targeted bioconjugates, particularly Antibody-Drug Conjugates (ADCs), requires exquisite control over linker chemistry to balance systemic stability with efficient intracellular payload release[1]. Historically, linear polyethylene glycol (PEG) or simple aliphatic chains have dominated linker design. However, the integration of saturated nitrogen heterocycles—specifically the 7-membered azepane ring—has emerged as a powerful strategy to expand the 3D chemical space and optimize the physicochemical properties of bioconjugates[2].

Methyl 2-(azepan-4-yl)acetate (often supplied as a hydrochloride salt) is a highly versatile bifunctional building block[3]. It features a secondary amine within a conformationally flexible yet sterically demanding 7-membered ring, and an exocyclic methyl acetate group.

Why Choose an Azepane Scaffold?
  • Conformational Shielding: The azepane ring provides a unique steric bulk that can shield adjacent ester or amide bonds from premature enzymatic hydrolysis in blood plasma, significantly enhancing circulation half-life[].

  • Solubility and DAR Optimization: The basic nitrogen of the azepane ring can be protonated at physiological pH, introducing a permanent positive charge that counteracts the extreme hydrophobicity of payloads like auristatins or camptothecins. This prevents aggregation and allows for a higher Drug-to-Antibody Ratio (DAR) without compromising pharmacokinetics.

  • Orthogonal Functionalization: The secondary amine and the methyl ester provide two distinct chemical handles, allowing for sequential, highly controlled modular synthesis of complex Linker-Payload architectures.

MOA N1 ADC in Systemic Circulation (Azepane shields against plasma proteases) N2 Target Antigen Binding (Tumor Cell Surface) N1->N2 High Specificity N3 Receptor-Mediated Endocytosis N2->N3 Internalization N4 Lysosomal Trafficking & Enzymatic/Acidic Cleavage N3->N4 Endosomal Maturation N5 Payload Release & Targeted Cell Death N4->N5 Payload liberation

Intracellular mechanism of action for azepane-linked bioconjugates.

Quantitative Comparison of Linker Scaffolds

To understand the causal impact of the azepane ring, we must compare it against traditional linker scaffolds. The table below summarizes the physicochemical advantages of utilizing an azepane-based linker in ADC development.

Linker ScaffoldConformational RigidityPlasma Stability (t½)Aggregation Propensity (DAR 8)Synthetic Tractability
Linear Aliphatic LowModerate (~3-4 days)High (Hydrophobic)High
Linear PEG (PEG4) LowHigh (>7 days)LowHigh
Piperidine (6-membered) HighHigh (>7 days)ModerateModerate
Azepane (7-membered) Moderate-High Very High (>10 days) Very Low (Cationic shielding) Moderate

Data synthesized from comparative structural activity relationship (SAR) studies in targeted covalent inhibitors and ADC linker designs[][5].

Synthetic Workflow & Bioconjugation Strategy

Constructing an ADC using Methyl 2-(azepan-4-yl)acetate requires a precise sequence of protection, activation, and conjugation steps. Because maleimide groups are sensitive to high pH, the methyl ester must be hydrolyzed before the maleimide spacer is attached.

Workflow A Methyl 2-(azepan-4-yl)acetate (Starting Material) B 1. N-Boc Protection 2. LiOH Hydrolysis A->B Boc2O, then LiOH C Payload Coupling (HATU/DIPEA) B->C Payload-NH2 D 1. TFA Deprotection 2. Mal-PEG4-NHS Addition C->D Spacer Attachment E Antibody Conjugation (Cys-Maleimide Thioether) D->E Reduced mAb

Workflow for synthesizing and conjugating an azepane-based linker-payload.

Step-by-Step Experimental Protocols

The following self-validating protocols outline the conversion of Methyl 2-(azepan-4-yl)acetate into a fully functionalized ADC. Each step includes built-in analytical checkpoints to ensure scientific integrity.

Protocol A: Protection and Hydrolysis of the Azepane Scaffold

Objective: Mask the secondary amine to prevent self-condensation, followed by mild hydrolysis of the methyl ester to yield a reactive carboxylic acid.

  • N-Boc Protection:

    • Dissolve 1.0 eq of Methyl 2-(azepan-4-yl)acetate hydrochloride[3] in anhydrous Dichloromethane (DCM).

    • Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 10 minutes at 0°C to neutralize the hydrochloride salt.

    • Dropwise add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM. Stir at room temperature (RT) for 4 hours.

    • Validation: Monitor via TLC (Ninhydrin stain). The primary amine spot should disappear.

  • Ester Hydrolysis:

    • Concentrate the reaction mixture in vacuo and redissolve in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Add 3.0 eq of Lithium Hydroxide (LiOH·H₂O). Causality Note: LiOH is chosen over NaOH to prevent base-catalyzed epimerization of any downstream chiral centers and to ensure a mild, controlled saponification.

    • Stir at RT for 12 hours. Acidify to pH 3 using 1M HCl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

    • Validation: Confirm the mass of N-Boc-2-(azepan-4-yl)acetic acid via LC-MS (ESI-).

Protocol B: Payload Coupling and Spacer Attachment

Objective: Attach a cytotoxic payload (e.g., an amine-bearing MMAE derivative) and install the maleimide bioconjugation handle.

  • Amide Coupling to Payload:

    • Dissolve 1.0 eq of N-Boc-2-(azepan-4-yl)acetic acid and 1.05 eq of Payload-NH₂ in anhydrous DMF.

    • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at RT for 2 hours.

    • Validation: LC-MS should indicate complete consumption of the acid and formation of the Boc-Azepane-Payload intermediate.

  • Deprotection & Maleimide Functionalization:

    • Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour to remove the Boc group. Remove volatiles in vacuo.

    • Redissolve the resulting Azepane-Payload TFA salt in DMF. Add 3.0 eq of DIPEA to basify.

    • Add 1.1 eq of Mal-PEG4-NHS ester. Stir at RT for 2 hours.

    • Purify the final Mal-PEG4-Azepane-Payload via preparative RP-HPLC.

    • Causality Note: The PEG4 spacer is introduced here to provide necessary aqueous solubility and a flexible tether, complementing the rigidity of the azepane ring.

Protocol C: Antibody Bioconjugation

Objective: Site-directed conjugation of the synthesized linker-payload to the interchain cysteines of a monoclonal antibody (mAb).

  • Antibody Reduction:

    • Prepare a 5 mg/mL solution of the mAb in Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2).

    • Add 2.5 eq of Tris(2-carboxyethyl)phosphine (TCEP) per mAb. Incubate at 37°C for 2 hours.

    • Causality Note: TCEP is utilized because it selectively reduces interchain disulfides without requiring a desalting step prior to maleimide addition, unlike DTT.

  • Conjugation:

    • Cool the reduced mAb solution to 4°C.

    • Add 8.0 eq of the Mal-PEG4-Azepane-Payload (prepared as a 10 mM stock in DMSO) dropwise. Ensure final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.

    • Incubate at RT for 1 hour.

  • Quenching and Purification:

    • Quench unreacted maleimides by adding a 10-fold excess of N-acetylcysteine.

    • Purify the ADC using Tangential Flow Filtration (TFF) or a Sephadex G-25 desalting column equilibrated in formulation buffer (e.g., 20 mM Histidine, 8% Sucrose, pH 6.0).

  • Analytical Validation:

    • Hydrophobic Interaction Chromatography (HIC): Determine the average DAR. The azepane ring's basicity typically results in tighter, more uniform HIC peaks compared to purely aliphatic linkers.

    • Size Exclusion Chromatography (SEC): Confirm monomeric purity (>95%). The steric bulk of the azepane ring actively suppresses inter-molecular payload stacking, minimizing aggregation[1].

References

  • EvitaChem. Methyl 2-(azepan-4-yl)acetate hydrochloride. EvitaChem Product Catalog.
  • American Pharmaceutical Review. Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024).
  • BOC Sciences. Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (2025).
  • Abzena. Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). (2024).
  • ACS Publications. Discovery and Preclinical Characterization of BIIB129... Journal of Medicinal Chemistry. (2024).
  • NIH PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Methyl 2-(azepan-4-yl)acetate synthesis

Welcome to the Technical Support Center for Azepane Derivative Synthesis. As application scientists, we frequently see researchers struggle with optimizing the reaction yields of seven-membered nitrogen-containing hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azepane Derivative Synthesis. As application scientists, we frequently see researchers struggle with optimizing the reaction yields of seven-membered nitrogen-containing heterocycles. The synthesis of Methyl 2-(azepan-4-yl)acetate hydrochloride presents unique challenges, primarily due to the competing nucleophilicity of the secondary amine and the equilibrium limitations inherent to esterification[1].

This guide is designed to move beyond basic protocols. We will dissect the causality behind common reaction failures, provide self-validating methodologies, and outline field-proven strategies to maximize your conversion rates.

Synthesis Workflow Overview

SynthesisRoutes A 2-(Azepan-4-yl)acetic acid C Vapor-Phase Esterification (Zeolite Mgβ, 300°C) A->C Direct Route F Esterification (SOCl2, MeOH) A->F Alternative Route B Azepan-4-ones D Lactam Hydrolysis (6M HCl, Reflux) B->D Ring Opening G Methyl 2-(azepan-4-yl)acetate HCl (Target Compound) C->G 85% Conversion E 4-Aminobutanoic acid intermediate D->E Intermediate E->F Esterification F->G 75-82% Yield

Fig 1: Primary synthesis pathways for Methyl 2-(azepan-4-yl)acetate hydrochloride.

Quantitative Yield Optimization Data

To select the most appropriate synthesis route for your scale and equipment, review the performance metrics of the primary catalytic strategies below.

Synthesis RouteReagents / CatalystConditionsYield / ConversionMechanistic Advantage
Direct Esterification H₂SO₄ / MeOHReflux, 12h< 60%Low reagent cost, but severely limited by water generation.
Modified Esterification SOCl₂ / MeOH0 °C to Reflux, 4h75–82%In-situ HCl protects the amine; SO₂ off-gassing drives equilibrium[1].
Vapor-Phase Esterification Zeolite Mgβ / MeOH300 °C, Vapor Phase85%Balanced Lewis acidity prevents ring degradation at high temps[1].
Lactam Hydrolysis 6M HClReflux, 12–16hQuantitative (Crude)Strong acid overcomes lactam resonance stabilization[1].

Troubleshooting FAQs

Q1: My direct esterification of 2-(azepan-4-yl)acetic acid using sulfuric acid and methanol stalls at ~60% yield. How can I drive this reaction to completion? A1: The stall is caused by two competing factors: the generation of water (which pushes the esterification equilibrium backward) and the basicity of the secondary amine in the azepane ring, which buffers your acid catalyst. Solution: Switch to a thionyl chloride ( SOCl2​ ) mediated esterification. SOCl2​ reacts with methanol to generate active methylating species, HCl , and SO2​ gas. The SO2​ escapes the system, driving the reaction forward without generating water. This method routinely achieves 75–82% yields[1].

Q2: I am experiencing N-methylation and degradation of the azepane ring during esterification. How is this prevented? A2: N-methylation occurs when the secondary amine of the azepane ring acts as a nucleophile against the activated methylating agents. Solution: Ensure the amine is fully protonated before the esterification begins. By converting the starting material to its hydrochloride salt prior to or during the addition of the esterification agent, the lone pair on the nitrogen is tied up. The hydrochloride form of methyl 2-(azepan-4-yl)acetate is highly stable and prevents nucleophilic attack by the nitrogen[1].

Q3: We are scaling up the synthesis using the lactam hydrolysis route from azepan-4-ones. What are the critical parameters for the ring-opening step? A3: The acid-catalyzed ring opening of azepan-4-ones to 4-aminobutanoic acids requires overcoming the severe resonance stabilization of the lactam amide bond. Solution: Use 6M HCl under vigorous reflux. Lower acid concentrations or temperatures will result in incomplete hydrolysis[1]. The reaction must be monitored visually; a self-validating check is the complete dissolution of the initially suspended lactam, followed by the formation of a homogeneous solution as the highly water-soluble amino acid hydrochloride salt is generated.

Q4: Are there continuous-flow or vapor-phase alternatives for large-scale direct esterification? A4: Yes. Vapor-phase esterification using solid acid catalysts is highly effective for industrial scale-up. Zeolites, specifically Mgβ, demonstrate superior catalytic activity due to their balanced Lewis acidity. Passing 2-(azepan-4-yl)acetic acid and methanol vapor over a Mgβ zeolite bed at 300 °C achieves up to 85% conversion. The balanced acidity activates the carbonyl carbon without degrading the sensitive azepane heterocycle[1].

Self-Validating Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification

Objective: Synthesize Methyl 2-(azepan-4-yl)acetate hydrochloride from 2-(azepan-4-yl)acetic acid while preventing N-alkylation.

  • Preparation: Suspend 2-(azepan-4-yl)acetic acid (1.0 eq) in anhydrous methanol (0.5 M) under an inert argon atmosphere.

    • Self-Validation Check: The suspension will remain cloudy as the zwitterionic amino acid is poorly soluble in cold methanol.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise add Thionyl Chloride ( SOCl2​ , 1.5 eq) over 30 minutes.

    • Causality: Slow addition controls the exothermic reaction and prevents the premature evaporation of methanol.

  • In-Situ Protection: As SOCl2​ reacts, HCl gas is generated in situ.

    • Self-Validation Check: The cloudy suspension will transition to a clear, homogeneous solution. This visual shift confirms the formation of the soluble hydrochloride salt, validating that the secondary amine is now protected.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 4 hours.

  • Completion Check: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain).

    • Self-Validation Check: The complete disappearance of the baseline starting material spot confirms full conversion.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude oil with cold diethyl ether to precipitate Methyl 2-(azepan-4-yl)acetate hydrochloride as a white crystalline solid. Filter and dry under a vacuum.

Protocol B: Lactam Hydrolysis of Azepan-4-ones

Objective: Acid-catalyzed ring opening of azepan-4-ones to yield the 4-aminobutanoic acid intermediate[1].

  • Hydrolysis Setup: Suspend the azepan-4-one derivative (1.0 eq) in 6M HCl (1.0 M concentration).

  • Thermal Cleavage: Heat the mixture to reflux (100–105 °C) for 12–16 hours.

    • Causality: The strong acidic environment and sustained heat are strictly required to break the stable lactam amide bond via protonation of the carbonyl oxygen.

  • Validation: The reaction is complete when the mixture becomes completely homogeneous and TLC shows no UV-active lactam starting material.

  • Recovery: Concentrate the aqueous solution to dryness under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual water. This yields the crude 4-aminobutanoic acid hydrochloride, which can be directly subjected to Protocol A. For further handling of the azepane ring (e.g., hydrogenation or filtration), ensure the use of Celite® pads to remove catalyst impurities before proceeding to downstream steps[2].

References

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Methyl 2-(azepan-4-yl)acetate Production

Welcome to the technical support center for the synthesis of Methyl 2-(azepan-4-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-(azepan-4-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, we will address specific impurity-related issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product shows a persistent impurity at a slightly higher molecular weight than Methyl 2-(azepan-4-yl)acetate. What could this be and how can I remove it?

This is a frequently encountered issue, often pointing to the presence of a di-acylated or N-acylated byproduct.

Potential Cause: Di-acylation or N-alkylation of the Azepane Ring

During the synthesis, particularly in steps involving the introduction of the acetate group or under basic conditions, the secondary amine of the azepane ring can be susceptible to side reactions.

  • N-Acetylation: If acetylating agents are used, the nitrogen on the azepane ring can be acetylated, leading to the formation of Methyl 2-(1-acetylazepan-4-yl)acetate.

  • N-Alkylation: If the reaction conditions involve alkylating agents, the azepane nitrogen can be alkylated, resulting in a quaternary ammonium salt or an N-alkylated derivative.

Troubleshooting and Resolution:

  • Reaction Condition Optimization:

    • Protecting Groups: Employing a suitable protecting group for the azepane nitrogen, such as a Boc (tert-butyloxycarbonyl) group, is the most robust solution to prevent N-acylation or N-alkylation. The protecting group can be removed in a subsequent step.

    • Stoichiometry Control: Precise control over the stoichiometry of your reagents is critical. An excess of the acylating or alkylating agent will significantly increase the likelihood of these side reactions.

    • Temperature Management: Running the reaction at a lower temperature can often provide better selectivity and reduce the rate of side reactions.

  • Purification Strategy:

    • Column Chromatography: Flash column chromatography is highly effective for separating the desired product from these higher molecular weight impurities. A gradient elution using a solvent system such as dichloromethane/methanol or ethyl acetate/heptane is a good starting point.

    • Acid-Base Extraction: The basicity of the azepane nitrogen in your desired product can be exploited. An acid wash (e.g., with dilute HCl) will protonate your product, moving it to the aqueous layer, while less basic impurities may remain in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified product.

Workflow for Impurity Identification and Removal

cluster_0 Impurity Identification cluster_1 Potential Causes cluster_2 Troubleshooting & Resolution Impurity_Detected Higher MW Impurity Detected via LC-MS/NMR N_Acylation N-Acylation Impurity_Detected->N_Acylation Investigate N_Alkylation N-Alkylation Impurity_Detected->N_Alkylation Investigate Di_Acylation Di-acylation Reaction_Optimization Reaction Optimization - Protecting Groups - Stoichiometry - Temperature N_Acylation->Reaction_Optimization Address N_Alkylation->Reaction_Optimization Address Purification Purification - Column Chromatography - Acid-Base Extraction Reaction_Optimization->Purification If necessary

Caption: Troubleshooting workflow for high MW impurities.

Question 2: I am observing an impurity with a similar polarity to my product, making it difficult to separate by column chromatography. What could be the cause and what alternative purification methods can I use?

This scenario often points to a regioisomeric or stereoisomeric impurity.

Potential Cause: Isomeric Impurities

  • Regioisomers: Depending on the synthetic route, isomers where the acetate group is attached to a different position on the azepane ring (e.g., the 3-position) could be formed. This is more common in syntheses that involve the construction of the azepane ring itself.

  • Stereoisomers: If any of the synthetic steps are stereospecific, incomplete conversion or side reactions can lead to the formation of diastereomers or enantiomers.

Troubleshooting and Resolution:

  • Re-evaluation of Synthetic Route:

    • Carefully review the mechanism of your synthetic steps. Are there any steps that could lead to the formation of isomers? For instance, in reactions involving ring formation or functional group introduction, regioselectivity can be a concern.

  • Advanced Purification Techniques:

    • Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale can offer much higher resolution than standard flash chromatography, often enabling the separation of closely related isomers.

    • Supercritical Fluid Chromatography (SFC): For certain isomers, SFC can provide superior separation efficiency compared to HPLC.

    • Crystallization: If your product is a solid, fractional crystallization can be a powerful and scalable method for purification. This involves dissolving the impure mixture in a suitable solvent and allowing the desired isomer to crystallize out, leaving the impurity in the mother liquor.

Data on Separation Techniques for Isomers

TechniquePrincipleAdvantagesDisadvantages
Preparative HPLC Differential partitioning between a mobile and stationary phaseHigh resolution, applicable to a wide range of compoundsHigher cost, solvent consumption
SFC Utilizes a supercritical fluid as the mobile phaseFast separations, reduced solvent wasteSpecialized equipment required
Fractional Crystallization Differences in solubilityScalable, cost-effectiveRequires a crystalline solid, can be time-consuming to optimize
Question 3: My reaction is sluggish, and I'm seeing a significant amount of starting material in the final product. How can I improve the conversion rate?

Incomplete conversion is a common issue that can often be resolved by optimizing reaction parameters.

Potential Causes:

  • Insufficient Reagent Activity: The activity of your reagents may be compromised due to age, improper storage, or impurities.

  • Inadequate Reaction Conditions: The temperature, reaction time, or solvent may not be optimal for the specific transformation.

  • Catalyst Deactivation: If your reaction employs a catalyst, it may have been poisoned by impurities in the starting materials or solvent.

Troubleshooting and Resolution:

  • Reagent and Solvent Quality Check:

    • Use freshly opened or purified reagents and solvents. Anhydrous conditions are often critical, so ensure solvents are properly dried.

    • Verify the concentration of any titrated reagents (e.g., organometallics).

  • Optimization of Reaction Parameters:

    • Temperature: Gradually increase the reaction temperature in small increments. Use a tool like a heating mantle with a thermocouple for precise control.

    • Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

    • Concentration: Adjusting the concentration of the reactants can sometimes improve reaction rates.

  • Catalyst Health:

    • If using a catalyst, ensure it is handled under the recommended atmosphere (e.g., inert gas).

    • Consider adding a fresh portion of the catalyst if deactivation is suspected.

Logical Flow for Improving Reaction Conversion

Incomplete_Conversion Incomplete Conversion (High Starting Material) Check_Reagents Verify Reagent/Solvent Quality Incomplete_Conversion->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Incomplete_Conversion->Optimize_Conditions Check_Catalyst Assess Catalyst Activity Incomplete_Conversion->Check_Catalyst Improved_Conversion Improved Conversion Check_Reagents->Improved_Conversion Optimize_Conditions->Improved_Conversion Check_Catalyst->Improved_Conversion

Caption: Decision tree for addressing incomplete reactions.

References

  • Synthesis of Azepane Derivatives: Org. Process Res. Dev. 2011, 15, 4, 849–856. [Link]

  • Protecting Groups in Organic Synthesis: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
  • Purification of Laboratory Chemicals: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 8th ed.; Butterworth-Heinemann: Oxford, 2017.
Troubleshooting

Technical Support Center: A Scientist's Guide to Solving Solubility Issues of Methyl 2-(azepan-4-yl)acetate in Organic Solvents

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Methyl 2-(azepan-4-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who may en...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 2-(azepan-4-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile building block. We provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you streamline your experimental workflows.

Understanding the Molecule: Methyl 2-(azepan-4-yl)acetate

Before troubleshooting, it's crucial to understand the structural features of Methyl 2-(azepan-4-yl)acetate that govern its solubility. The molecule possesses a dual nature:

  • A Polar, Basic Head: The azepane ring contains a secondary amine (pKa estimated to be basic). This nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The attached hydrogen makes it a hydrogen bond donor. Crucially, this amine is a basic center that can be protonated to form a salt.

  • A Polar Ester Group: The methyl acetate moiety contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor.

  • A Nonpolar Aliphatic Body: The seven-membered ring and acetate backbone are composed of carbon and hydrogen, lending it a degree of nonpolar, lipophilic character.

This combination means its solubility is highly dependent on the solvent's properties, particularly its polarity and its ability to engage in hydrogen bonding or acid-base chemistry.

Part 1: General Troubleshooting Workflow

If you are encountering solubility issues, this workflow provides a logical sequence of steps to diagnose and solve the problem.

Solubility_Troubleshooting_Workflow start Initial Observation: Methyl 2-(azepan-4-yl)acetate does not dissolve. step1 Step 1: Verify System Integrity • Is the compound the correct free base form? • Is the solvent pure and anhydrous (if required)? start->step1 step2 Step 2: Apply 'Like Dissolves Like' Principle Consult Solvent Properties Table. Is the solvent polarity appropriate? step1->step2 step3 Step 3: Introduce Physical Agitation • Vortex or stir vigorously. • Apply gentle heating (e.g., 40-50 °C). • Use an ultrasonic bath (sonication). step2->step3 fail Issue Persists: Re-evaluate solvent choice or consult further resources. step2->fail No, polarity mismatch step4 Step 4: Attempt a Co-Solvent System Add a small amount of a miscible solvent in which the compound is more soluble. step3->step4 step3->fail Still insoluble step5 Step 5: Leverage Acid-Base Chemistry For polar protic/aprotic solvents: Protonate the amine to form a highly soluble salt (e.g., add 1.0-1.1 eq. of HCl in dioxane). step4->step5 step4->fail Still insoluble success Success: Compound is fully dissolved. step5->success step5->fail Reaction incompatible with acid/salt

Caption: A step-by-step workflow for troubleshooting solubility issues.

Part 2: In-Depth Solubility Enhancement Strategies & Protocols

This section provides detailed explanations and actionable protocols for the key strategies outlined in the troubleshooting workflow.

The First Principle: "Like Dissolves Like"

The "like dissolves like" principle states that substances with similar chemical properties and intermolecular forces tend to be soluble in one another.[1][2] Polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[2][3] Given Methyl 2-(azepan-4-yl)acetate's mixed polarity, a solvent that can interact with both its polar (amine, ester) and nonpolar (aliphatic ring) parts is often ideal.

Expertise & Experience: The secondary amine is the most influential functional group. Therefore, polar protic solvents like methanol or ethanol are excellent starting points because they can act as both hydrogen bond donors and acceptors, effectively solvating the amine.[4] Polar aprotic solvents like DMSO or DMF are also good candidates as they can accept hydrogen bonds.[5] Nonpolar solvents like hexane or toluene are generally poor choices for the free base.

Table 1: Properties of Common Organic Solvents
Solvent NameCategoryDielectric Constant (20°C)Notes on Interaction Potential
HexaneNonpolar1.9Unlikely to dissolve the compound.
TolueneNonpolar2.4Poor solvent choice for the free base.
Diethyl EtherNonpolar4.3May show minimal solubility.
Dichloromethane (DCM)Polar Aprotic9.1Moderate potential; can interact with the ester dipole.
Tetrahydrofuran (THF)Polar Aprotic7.5Good potential; ether oxygen can accept H-bonds.
Ethyl AcetatePolar Aprotic6.0Moderate potential; ester can interact with the compound's ester.
AcetonePolar Aprotic21.0Good potential, but primary/secondary amines can react with ketones.[6]
Acetonitrile (ACN)Polar Aprotic37.5Good potential due to high polarity.
Dimethylformamide (DMF)Polar Aprotic38.3Excellent potential; strong H-bond acceptor.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.2Excellent potential; strong H-bond acceptor.
IsopropanolPolar Protic19.9Very good potential; effective H-bond donor/acceptor.
EthanolPolar Protic24.5Excellent potential; effective H-bond donor/acceptor.[4]
MethanolPolar Protic32.7Excellent potential; effective H-bond donor/acceptor.
Protocol 1: Systematic Solvent Screening

This protocol allows you to efficiently test a range of solvents at a small scale.

  • Preparation: Weigh approximately 1-2 mg of Methyl 2-(azepan-4-yl)acetate into several small, labeled vials (e.g., 1.5 mL Eppendorf tubes or 1-dram vials).

  • Solvent Addition: To the first vial, add the first chosen solvent (e.g., Methanol) dropwise (approx. 20-50 µL per drop) from a pipette.

  • Agitation: After each drop, vortex or shake the vial vigorously for 10-20 seconds.

  • Observation: Observe for dissolution. Note the approximate volume of solvent required to fully dissolve the solid. This gives a qualitative measure of solubility (e.g., "soluble at ~10 mg/mL").

  • Repeat: Repeat steps 2-4 for each solvent you wish to test from Table 1.

  • Trustworthiness Check: A self-validating system includes a positive and negative control. Use a solvent where you expect high solubility (Methanol) as a positive control and one where you expect poor solubility (Hexane) as a negative control.

The Effect of Temperature

For most solid organic compounds, solubility increases with temperature.[7][8] This is because the dissolution process is often endothermic, and adding thermal energy helps overcome the crystal lattice energy of the solid and the intermolecular forces in the solvent.[9]

Expertise & Experience: A modest increase in temperature (e.g., to 40-60°C) can significantly improve solubility without risking thermal degradation of the compound. A study on organic solids found that, on average, solubility doubles for every 20°C increase in temperature.[10]

Co-Solvency: The Power of Mixtures

Co-solvency is a widely used technique where a water-miscible organic solvent (a co-solvent) is added to a primary solvent to increase the solubility of a poorly soluble compound.[11][12] The principle can also be applied to purely organic systems. A co-solvent works by reducing the polarity difference between the solute and the primary solvent system.[13]

Expertise & Experience: If your compound is poorly soluble in a moderately polar solvent like ethyl acetate but highly soluble in ethanol, adding a small percentage of ethanol (e.g., 5-10% v/v) to the ethyl acetate can create a solvent mixture that successfully dissolves the compound.[14] This is a powerful technique for fine-tuning the properties of a solvent system for a specific reaction or purification.

Protocol 2: Developing a Co-Solvent System
  • Identify Primary and Co-solvent: Choose a primary solvent required for your experiment where solubility is low. Identify a miscible co-solvent where solubility is high (from Protocol 1).

  • Initial Suspension: Add the desired amount of Methyl 2-(azepan-4-yl)acetate to the primary solvent and stir to create a suspension.

  • Titration: Slowly add the co-solvent dropwise to the suspension while stirring vigorously.

  • Observation: Continue adding the co-solvent until the solid completely dissolves. Note the final ratio of primary solvent to co-solvent (e.g., 95:5 DCM:Methanol).

  • Trustworthiness Check: To ensure the system is stable, let the solution stand for a period (e.g., 1 hour) to see if the compound precipitates out. If it does, a slightly higher proportion of the co-solvent may be needed.

pH Adjustment & Salt Formation: The Amine Advantage

This is the most effective strategy for dramatically increasing the solubility of Methyl 2-(azepan-4-yl)acetate in polar solvents. The secondary amine is basic and will react with an acid to form an ammonium salt.[15][16] This salt is an ionic species, making it significantly more polar than the neutral free base and, therefore, much more soluble in polar solvents.[17][18]

Expertise & Experience: Converting the free base to its hydrochloride salt is a standard laboratory practice. This can be done by adding one equivalent of hydrochloric acid (often as a solution in an organic solvent like dioxane or isopropanol) to a suspension of the free base. The resulting salt often dissolves readily. This approach is widely used in pharmaceutical development to improve the solubility of basic drugs.[19][20]

Protonation_and_Solvation cluster_0 In a Moderately Polar Solvent (e.g., THF) free_base Free Base (Limited Solubility) protonation + HCl free_base->protonation salt Hydrochloride Salt (High Polarity) protonation->salt solvation Solvated by Polar Solvent (High Solubility) salt->solvation

Caption: Protonation of the amine creates a polar salt, enhancing solubility.

Protocol 3: In Situ Salt Formation for Solubilization
  • Suspension: Suspend the Methyl 2-(azepan-4-yl)acetate free base (1.0 eq.) in the chosen polar organic solvent (e.g., isopropanol, THF, or acetonitrile) at the desired concentration.

  • Acid Addition: While stirring, slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Add 1.0 to 1.1 molar equivalents of HCl.

  • Observation: Stir the mixture at room temperature. In most cases, the suspension will clarify as the highly soluble hydrochloride salt is formed.

  • Trustworthiness Check: The formation of the salt can be confirmed by taking a small aliquot, evaporating the solvent, and analyzing the resulting solid by ¹H NMR to observe the characteristic downfield shift and broadening of the N-H and adjacent protons.

Part 3: Frequently Asked Questions (FAQs)

Q1: I dissolved my compound with heating, but it crashed out of solution when it cooled to room temperature. What happened?

A: You created a supersaturated solution. By heating, you increased the solubility limit of the solvent, allowing more compound to dissolve than would be possible at room temperature.[8] Upon cooling, the solubility limit decreased, and the excess, less-soluble compound precipitated out. To resolve this, you can either use a larger volume of the solvent or switch to a solvent system (perhaps with a co-solvent) in which the compound is more soluble at room temperature.

Q2: My reaction requires a nonpolar solvent like toluene, but the free base won't dissolve. What are my options?

A: This is a classic challenge. Direct dissolution is unlikely due to the "like dissolves like" principle.[21] You have a few options:

  • Find a Different Reagent: Can you use a more soluble derivative of your reagent that works in a more polar solvent?

  • Use a Co-Solvent: Try to find a miscible co-solvent that dissolves the compound and is tolerated by the reaction. Even 5% of THF or isopropanol in toluene might be enough, provided it doesn't interfere with your chemistry.

  • Phase-Transfer Catalysis: If your reaction involves an ionic reagent, a phase-transfer catalyst can sometimes be used to bring the reagent into the organic phase to react with the suspended free base. This is an advanced technique and requires specific conditions.

Q3: I used HCl to dissolve my compound for a reaction. Will the resulting salt and the acidic medium affect my downstream chemistry?

A: Absolutely. The compound is now an ammonium salt, and the environment is acidic. This will critically affect any subsequent step that is base-sensitive. For example, if you plan to use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), you will first need to add one equivalent of the base to neutralize the HCl and generate the free base in situ before adding more base to proceed with your desired reaction. Always account for the acid used for solubilization in your stoichiometric calculations.

Q4: What is the practical difference between using the free base versus the hydrochloride salt form of Methyl 2-(azepan-4-yl)acetate?

A: The primary difference is solubility and handling.

  • Free Base: A neutral, more oil-like molecule. It is more soluble in less polar organic solvents (like DCM, THF) and less soluble in highly polar solvents, especially water. It is basic and will react with acids.

  • Hydrochloride Salt: An ionic, crystalline solid. It is generally much more soluble in polar protic solvents (water, methanol, ethanol) and less soluble in nonpolar organic solvents.[17] It is the preferred form for aqueous solutions or when enhanced stability and easier handling of a solid are desired.

References

  • Fiveable. (2025, August 15). Like Dissolves Like - Inorganic Chemistry I.
  • Wikipedia. Cosolvent.
  • VICHEM. (2026, March 19). The Principle of “Like Dissolves Like”.
  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds.
  • LibreTexts. (2023). 13.
  • LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Van Dornshuld, E. 5.1 “Like Dissolves Like” | Chemistry.
  • EvitaChem. Buy Methyl 2-(azepan-4-yl)
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Sharma, D., et al. (2019). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • WuXi AppTec DMPK. (2024, March 15).
  • Quora. (2018, March 30). Are amines soluble in organic solvents?
  • Briel, T., & Lüdeker, D. (2023, May 5).
  • Stavrianopoulos, K., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • Cayman Chemical.
  • Merck Millipore.
  • AAT Bioquest. (2022, April 18).
  • Mans. Amine compounds.
  • LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • Sahoo, R. N. Solubility Enhancement Technique.
  • Kumar, V., & Sharma, V. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 2-(azepan-4-yl)acetate Esterification

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals synthesizing Methyl 2-(azepan-4-yl)acetate from 2-(azepan-4-yl)acetic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals synthesizing Methyl 2-(azepan-4-yl)acetate from 2-(azepan-4-yl)acetic acid.

Because this molecule contains both a nucleophilic secondary amine (within the azepane ring) and an electrophilic carbonyl group, it is highly prone to self-reactivity. This guide breaks down the mechanistic causality of byproduct formation and provides field-validated protocols to ensure high-yield, high-purity esterification.

Mechanistic Causality: Why Byproducts Form

In any amino acid esterification, the primary challenge is the bifunctional nature of the substrate. The secondary amine of the azepane ring is a strong nucleophile. Under neutral, basic, or standard coupling conditions (e.g., EDC/HOBt), the amine will rapidly attack the activated carboxylic acid.

This leads to two major competing pathways:

  • Intramolecular Condensation (Lactamization): The amine attacks the carbonyl of the same molecule, forming a stable bicyclic lactam.

  • Intermolecular Condensation (Polymerization): The amine attacks the carbonyl of an adjacent molecule, forming polyamide chains.

To suppress these pathways, the nucleophilicity of the amine must be quenched. This is most efficiently achieved by operating under highly acidic conditions, which forces the amine into its protonated, non-nucleophilic ammonium salt form[1].

G cluster_0 Unprotected / Neutral Conditions cluster_1 Acidic Catalysis (SOCl2 / MeOH) SM 2-(azepan-4-yl)acetic acid (Secondary Amine + Carboxylic Acid) Lactam Bicyclic Lactam (Intramolecular Byproduct) SM->Lactam Intramolecular Attack Polymer Polyamides (Intermolecular Byproduct) SM->Polymer Intermolecular Attack Protonated Ammonium Intermediate (Nucleophilicity Quenched) SM->Protonated +HCl (In situ) Product Methyl 2-(azepan-4-yl)acetate HCl (Desired Product) Protonated->Product +MeOH / Heat

Mechanistic pathways showing lactamization vs. successful esterification via amine protonation.

Troubleshooting FAQs

Q: I am detecting a major impurity with a mass of [M - 18] relative to my starting material. What is happening? A: You are observing the bicyclic lactam byproduct. The loss of 18 Da corresponds to the loss of water during the intramolecular condensation of the amine and the carboxylic acid. Solution: Your reaction conditions are not acidic enough. Switch to a thionyl chloride ( SOCl2​ ) mediated esterification to ensure the amine remains fully protonated as the hydrochloride salt[2].

Q: My Fischer esterification using sulfuric acid ( H2​SO4​ ) is stalling at 65% conversion. How do I push it to completion? A: Traditional Fischer esterification using H2​SO4​ or p-toluenesulfonic acid[3] produces water as a byproduct, which drives the equilibrium backward toward hydrolysis. To achieve >95% conversion, use the SOCl2​ /Methanol method. SOCl2​ reacts with the carboxylic acid to form an acid chloride intermediate, generating HCl and SO2​ gas. Because no water is formed, the reaction is driven irreversibly to the ester[1].

Q: Can I use microwave irradiation to accelerate the synthesis? A: Yes. Microwave-assisted esterification is highly effective for amino acids. It can reduce reaction times from 24 hours to as little as 10–30 minutes. However, strict temperature control (typically around 120°C–140°C) is required to prevent thermal degradation of the azepane ring[1].

Q: Why must the thionyl chloride be added at 0°C? A: The reaction between SOCl2​ and methanol is highly exothermic. Adding it at room temperature can cause the methanol to boil violently, leading to loss of solvent, potential safety hazards, and thermal degradation of the starting material. Dropwise addition at 0°C ensures a controlled generation of methanolic HCl [4].

Validated Experimental Protocols

Protocol A: One-Pot Thionyl Chloride-Mediated Esterification (Recommended)

This is the industry-standard method for amino acid esterification. It directly yields the stable hydrochloride salt of the product, which is highly soluble in polar solvents and resists lactamization[3].

Self-Validation Checkpoint: The evolution of SO2​ and HCl gas will cause bubbling. The cessation of vigorous bubbling upon warming indicates the initial acid chloride formation is complete.

  • Preparation: Suspend 1.0 equivalent of 2-(azepan-4-yl)acetic acid in anhydrous methanol (approx. 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cooling: Submerge the flask in an ice-water bath and allow the suspension to cool to 0°C for 15 minutes.

  • Activation: Slowly add 1.1 to 1.5 equivalents of Thionyl Chloride ( SOCl2​ ) dropwise via an addition funnel or syringe. Caution: Highly exothermic. Control the rate of addition to maintain the internal temperature below 5°C[2][4].

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature. The starting material should fully dissolve as the hydrochloride salt forms. Stir at room temperature for 24 hours, or alternatively, heat to reflux (65°C) for 2–4 hours[2][4].

  • Monitoring: Monitor reaction progress via LC-MS or TLC (using a highly polar eluent, e.g., DCM:MeOH:NH4OH).

  • Isolation: Once complete, remove the excess methanol and volatile byproducts under reduced pressure using a rotary evaporator.

  • Purification: Triturate the resulting crude solid with anhydrous diethyl ether to precipitate pure Methyl 2-(azepan-4-yl)acetate hydrochloride. Filter and dry under a high vacuum.

Workflow Step1 1. Suspend SM in Dry MeOH Step2 2. Chill to 0°C (Ice Bath) Step1->Step2 Step3 3. Dropwise SOCl2 (1.1 - 1.5 eq) Step2->Step3 Step4 4. Reflux / Stir (2-24 hrs) Step3->Step4 Step5 5. Evaporate & Triturate Step4->Step5

Step-by-step workflow for the thionyl chloride-mediated esterification of amino acids.

Protocol B: N-Boc Protection Route (Alternative for Free-Base Applications)

If your downstream chemistry is incompatible with the hydrochloride salt, you must protect the amine prior to esterification.

  • Protection: React 2-(azepan-4-yl)acetic acid with Boc2​O (1.1 eq) and NaHCO3​ (2.0 eq) in a 1:1 mixture of Water/THF at room temperature for 12 hours. Acidify to pH 3 and extract with Ethyl Acetate to isolate the N-Boc acid.

  • Esterification: Dissolve the N-Boc acid in DMF. Add K2​CO3​ (1.5 eq) and Methyl Iodide ( MeI ) (1.2 eq). Stir at room temperature for 4 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, and concentrate to yield the N-Boc protected methyl ester.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of various esterification strategies applied to azepane-based amino acids.

Esterification MethodReagents / CatalystReaction TimeLactamization RiskTypical YieldFinal Product State
Standard Fischer Methanol, H2​SO4​ 12–24 hoursModerate (Hydrolysis limits yield)60–75%Hydrochloride / Sulfate salt
Thionyl Chloride Methanol, SOCl2​ 2–4 h (Reflux) or 24 h (RT)Very Low 85–95% Hydrochloride salt
Microwave-Assisted Methanol, SOCl2​ / p -TSA10–30 minutesLow70–85%Hydrochloride salt
Boc-Protection Route Boc2​O , then MeI / K2​CO3​ 2 steps (~16 hours)Low70–80%N-Boc protected free base
Standard Coupling Methanol, EDC/HOBt4–12 hoursCritical (Major Byproduct) < 20%Free base (Highly impure)

References

  • "Buy Methyl 2-(azepan-4-yl)acetate hydrochloride", EvitaChem. 3

  • "Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up", Scientific Research Publishing (SCIRP). 1

  • "An In-depth Technical Guide to Benzyl 2-amino-4-hydroxybutanoate", Benchchem.4

  • "Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives", PubMed Central (PMC). 2

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Methyl 2-(azepan-4-yl)acetate Functionalization

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on complex, three-dimensional aliphatic heterocycles to improve pharmacokinetic profiles, molecules like Methyl 2-(azepan-4-yl)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on complex, three-dimensional aliphatic heterocycles to improve pharmacokinetic profiles, molecules like Methyl 2-(azepan-4-yl)acetate have become highly valuable[1].

However, functionalizing this 7-membered nitrogenous heterocycle presents significant synthetic challenges. The azepane ring is conformationally flexible but prone to adopting puckered states. This flexibility allows the C4-methyl acetate substituent to fold inward, creating transannular steric clashes that severely shield both the N1 secondary amine and the ester's alpha-carbon from incoming electrophiles[2].

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and overcome steric bottlenecks during the functionalization of this scaffold.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does N-acylation of Methyl 2-(azepan-4-yl)acetate fail or give low yields when using standard carbodiimides (EDC/DCC) with bulky aliphatic acids? The Causality: When using EDC or DCC, the initial reaction with the carboxylic acid forms an O-acylisourea intermediate. Because the azepane's N1 position is sterically shielded by transannular puckering[2], the subsequent aminolysis step is kinetically slow. This delay provides ample time for the bulky O-acylisourea to undergo an irreversible, intramolecular rearrangement into an inactive N-acylurea byproduct, killing your yield. The Solution: Abandon carbodiimides for sterically demanding azepane couplings. Switch to uronium-type reagents that provide anchimeric assistance (the "7-aza effect"), such as HATU[3]. The pyridine nitrogen of the HOAt leaving group in HATU hydrogen-bonds with the hindered azepane amine, effectively "guiding" it to the electrophilic carbonyl center and drastically accelerating aminolysis[3].

Q2: I switched to HATU for my N-acylation, but I am now observing >10% epimerization of my chiral carboxylic acid. How can I suppress this without losing reactivity? The Causality: HATU requires 2 to 3 equivalents of a tertiary base (like DIPEA) to function. In sterically hindered couplings, even with the 7-aza effect, the activated ester spends a finite amount of time in a highly basic environment. This promotes oxazolone formation or direct alpha-proton abstraction, leading to epimerization. The Solution: Upgrade to COMU , a third-generation uronium salt[4]. COMU replaces the benzotriazole core with an Oxyma leaving group and features a morpholino backbone. The oxygen atom in the morpholino group acts as an internal hydrogen-bond acceptor. This unique structural feature means COMU achieves maximum coupling efficiency with only 1 equivalent of base [4]. By minimizing the base concentration, you preserve the stereocenter while maintaining the high reactivity required for the hindered azepane.

Q3: Direct N-alkylation of the azepane with secondary alkyl halides is yielding mostly elimination (alkene) byproducts. What is the alternative? The Causality: The secondary amine of Methyl 2-(azepan-4-yl)acetate is moderately nucleophilic but highly basic. When reacting with sterically hindered secondary alkyl halides, the activation energy barrier for the SN​2 substitution pathway becomes significantly higher than that of the E2 elimination pathway. The Solution: Circumvent the alkyl halide entirely by utilizing reductive amination with the corresponding ketone. To overcome the steric resistance of iminium ion formation, use a Lewis acid like Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) to drive the dehydration step, followed by reduction with Sodium triacetoxyborohydride (STAB).

Part 2: Quantitative Data & Reagent Selection

Selecting the correct activation strategy is critical. The table below summarizes the performance of various coupling reagents specifically when applied to hindered 7-membered heterocycles like Methyl 2-(azepan-4-yl)acetate.

Coupling ReagentActive Ester IntermediateBase RequirementPerformance on Hindered AzepanesEpimerization RiskSafety Profile
HBTU / TBTU OBt2-3 eq DIPEAPoor to ModerateModerateStandard
HATU OAt2-3 eq DIPEAExcellent (7-aza effect)[3]Low to ModerateExplosive potential
COMU Oxyma1 eq DIPEA / TMPExcellent (Morpholino effect)[4]Very LowNon-explosive[4]
DIC / Oxyma OxymaCatalytic / NoneGoodLowStandard

Part 3: Self-Validating Experimental Protocols

Protocol A: COMU-Mediated N-Acylation (Zero-Epimerization Strategy)

This protocol is optimized for coupling bulky chiral acids to Methyl 2-(azepan-4-yl)acetate hydrochloride.

  • Pre-activation: In an oven-dried vial under nitrogen, dissolve the chiral carboxylic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF (to reach 0.1 M concentration).

  • Base Addition: Add precisely 1.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation Check: The solution will rapidly transition to a pale yellow/orange color. This visual cue confirms the successful generation of the reactive Oxyma ester[4].

  • Amine Introduction: After 2 minutes of pre-activation, add Methyl 2-(azepan-4-yl)acetate hydrochloride (1.0 eq)[1], immediately followed by an additional 1.0 eq of DIPEA (strictly to neutralize the HCl salt of the azepane).

  • Reaction: Stir at room temperature for 1.5 hours. The water-soluble byproducts of COMU allow for an easy aqueous workup (washing with 5% NaHCO3​ and 1M HCl )[4].

Protocol B: Lewis Acid-Driven Reductive Amination

Use this when direct N-alkylation fails due to steric bulk.

  • Iminium Formation: Combine Methyl 2-(azepan-4-yl)acetate hydrochloride (1.0 eq), the target bulky ketone (1.2 eq), and DIPEA (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE).

  • Lewis Acid Addition: Add Ti(OiPr)4​ (2.0 eq). Stir at 60°C for 4 hours.

    • Causality: The titanium coordinates with the expelled water and the carbonyl oxygen, forcefully driving the equilibrium toward the sterically congested iminium ion.

  • Reduction: Cool the reaction mixture to 0°C. Portion-wise, add Sodium triacetoxyborohydride (STAB, 2.0 eq).

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 6 hours before quenching with saturated aqueous NaHCO3​ .

Part 4: System Visualizations

Mechanistic Pathway of Uronium Activation

The following diagram illustrates how HATU and COMU overcome the transannular steric hindrance of the azepane ring via anchimeric assistance.

G A Carboxylic Acid + Base C Active Ester (OAt / Oxyma) A->C Activation B Uronium Reagent (HATU / COMU) B->C Leaves HOAt/Oxyma E Anchimeric Assistance (7-Aza / Morpholino effect) C->E Aminolysis D Methyl 2-(azepan-4-yl)acetate (Hindered N1) D->E Nucleophilic Attack F Target N-Acyl Azepane E->F Rapid Bond Formation (Overcomes Sterics)

Caption: Mechanistic pathway of HATU/COMU overcoming azepane steric hindrance via anchimeric assistance.

Troubleshooting Workflow for Azepane N-Functionalization

Use this logical decision matrix to select the appropriate synthetic route based on the steric bulk of your electrophile.

G Start Start N-Functionalization Assess Assess Steric Bulk of Electrophile Start->Assess LowBulk Low Bulk (e.g., Primary Alkyl/Acid) Assess->LowBulk HighBulk High Bulk (e.g., Sec/Tert, Peptides) Assess->HighBulk Standard Use HBTU / EDC or Direct Alkylation LowBulk->Standard Advanced Use COMU/HATU or Reductive Amination HighBulk->Advanced Check Analyze Yield & Epimerization Standard->Check Advanced->Check Optimize Optimize Base (DIPEA to TMP) or Microwave Heating Check->Optimize If Yield < 80% or Epimerization > 2%

Caption: Decision matrix for functionalizing the sterically hindered N1 position of azepane derivatives.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry URL: [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes ChemRxiv URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 2-(azepan-4-yl)acetate vs piperidine derivatives in drug design

Topic: Methyl 2-(azepan-4-yl)acetate vs Piperidine Derivatives in Drug Design Executive Summary In the pursuit of novel therapeutics, navigating the three-dimensional chemical space is paramount for target selectivity an...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Methyl 2-(azepan-4-yl)acetate vs Piperidine Derivatives in Drug Design

Executive Summary

In the pursuit of novel therapeutics, navigating the three-dimensional chemical space is paramount for target selectivity and intellectual property generation. Piperidine (a six-membered nitrogenous heterocycle) is one of the most ubiquitous scaffolds in medicinal chemistry, present in over 70 FDA-approved drugs[1]. However, the overreliance on piperidine has led to crowded patent landscapes and limitations in conformational flexibility.

Recently, azepanes (seven-membered analogs) have emerged as powerful alternatives. While historically underrepresented due to synthetic bottlenecks[2], versatile building blocks like Methyl 2-(azepan-4-yl)acetate now enable researchers to systematically explore this expanded ring system[3]. This guide objectively compares the structural, pharmacological, and synthetic profiles of piperidine derivatives against azepane derivatives, providing actionable protocols for drug development professionals.

Structural and Conformational Paradigms

The fundamental difference between piperidine and azepane lies in their conformational energy landscapes, which directly dictates how their substituents interact with target proteins.

  • Piperidine Derivatives: Piperidines predominantly adopt a rigid chair conformation. This rigidity is excellent for projecting substituents into well-defined vectors, which is why it is highly successful in optimizing high-affinity binding. However, this rigidity can be a liability if the target binding pocket requires induced fit or if off-target toxicity arises from the fixed geometry[2].

  • Azepane Derivatives (e.g., Methyl 2-(azepan-4-yl)acetate): The seven-membered azepane ring is highly flexible, transitioning between twist-chair and boat conformations. This flexibility allows the core to adapt to complex binding pockets that rigid piperidines cannot access. Furthermore, ring expansion subtly alters the basicity (pKa) of the secondary amine and increases lipophilicity, which can dramatically shift the pharmacokinetic profile and receptor activation state[4].

ScaffoldHopping Pip Piperidine Core (Rigid Chair Conformation) Limit Limited 3D Space High Agonist Activity Pip->Limit Exp Ring Expansion (Scaffold Hopping) Limit->Exp Identify Need Aze Azepane Core (Flexible Twist-Chair/Boat) Exp->Aze Antag Altered Vector Alignment (e.g., Receptor Antagonism) Aze->Antag Pharmacological Shift

Fig 1: Pharmacological shift via ring expansion from piperidine to azepane.

Pharmacological Case Studies: The Power of Ring Expansion

To understand the causality behind choosing an azepane over a piperidine, we must examine empirical pharmacological shifts.

Case Study A: Reversing Opioid-Induced Respiratory Depression Fentanyl, a potent mu-opioid receptor (MOR) agonist, relies heavily on its central piperidine core. A groundbreaking 2025 study demonstrated that replacing this piperidine core with an azepane ring fundamentally alters the drug's efficacy[4]. The increased ring size alters the spatial trajectory of the N-phenethyl group. Instead of stabilizing the active conformation of the MOR, the azepane analog (Compound 53) acts as a potent MOR antagonist. It successfully reversed fentanyl-induced respiratory depression with an AD50 of 4.02 mg/kg, proving that azepane expansion can flip an agonist to an antagonist[4].

Case Study B: Protein Kinase B (PKB/Akt) Inhibition In oncology, inhibiting PKB-alpha is a major target. Researchers found that novel azepane derivatives containing ester and amide linkages were highly potent inhibitors. By utilizing an azepane core, the compounds achieved an IC50 of 4 nM against PKB-alpha, leveraging the flexible ring to form optimal hydrogen bonds within the kinase domain that rigid piperidines struggled to maintain[5].

Quantitative Data Comparison

The following table summarizes the comparative advantages and physicochemical shifts observed when transitioning from a piperidine scaffold to an azepane scaffold using Methyl 2-(azepan-4-yl)acetate as a base.

Property / FeaturePiperidine DerivativesAzepane Derivatives (via Methyl 2-(azepan-4-yl)acetate)
Ring Size & Hybridization 6-membered, sp³ rich7-membered, sp³ rich
Conformational State Rigid (Chair)Flexible (Twist-chair / Boat)
FDA Approval Frequency Very High (>70 approved drugs)[1]Low (Emerging novel space)[2]
Synthetic Accessibility High (Abundant commercial precursors)Moderate (Improving via photochemical dearomatization)[2]
Pharmacological Shift Example MOR Agonist (Fentanyl)MOR Antagonist (Compound 53)[4]
Primary Synthetic Handle Direct functionalizationAcetate ester allows orthogonal coupling[3]

Experimental Methodologies

To harness the potential of azepanes, robust synthetic and biological validation protocols are required. Below are self-validating systems for synthesizing the building block and evaluating its downstream pharmacological effects.

Protocol A: Synthesis of Methyl 2-(azepan-4-yl)acetate Hydrochloride

Causality Note: The hydrochloride salt form is deliberately chosen to protonate the secondary amine of the azepane ring. This prevents unwanted auto-amidation between the amine and the newly formed methyl ester, ensuring a stable, highly water-soluble intermediate for subsequent orthogonal coupling[3].

  • Preparation: In a flame-dried round-bottom flask, suspend 2-(azepan-4-yl)acetic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Catalysis: Slowly add catalytic thionyl chloride (SOCl2) or dry HCl gas at 0°C. Mechanism: SOCl2 reacts with methanol to generate HCl in situ, which acts as the acid catalyst for Fischer esterification while simultaneously forming the salt of the secondary amine.

  • Reflux: Heat the reaction mixture to reflux (65°C) for 12 hours. Monitor the reaction via TLC (Ninhydrin stain) to ensure complete consumption of the starting amino acid.

  • Isolation: Concentrate the mixture under reduced pressure. Recrystallize the crude product from a mixture of methanol and diethyl ether to yield Methyl 2-(azepan-4-yl)acetate hydrochloride as a white crystalline solid[3].

SyntheticWorkflow Acid 2-(Azepan-4-yl)acetic acid Ester Esterification (MeOH, HCl cat., Reflux) Acid->Ester Product Methyl 2-(azepan-4-yl)acetate Hydrochloride Ester->Product Yields Stable Salt Coupling Amidation / Alkylation at Secondary Amine Product->Coupling Synthetic Handle Drug Novel Azepane Drug Candidate Coupling->Drug

Fig 2: Synthetic workflow for utilizing Methyl 2-(azepan-4-yl)acetate.

Protocol B: In Vivo Validation of Azepane Antagonism (Plethysmography)

To validate the functional shift from agonist (piperidine) to antagonist (azepane), whole-body plethysmography is used to measure respiratory depression[4].

  • Baseline Calibration: Acclimate adult male mice to the plethysmography chambers for 30 minutes. Record baseline minute volume (MV) and respiratory rate.

  • Agonist Challenge: Administer the piperidine-based agonist (e.g., Fentanyl, 0.1 mg/kg s.c.). Monitor for 15 minutes to confirm a >50% drop in MV (respiratory depression).

  • Azepane Intervention: Administer the synthesized azepane derivative (e.g., Compound 53, 4.0 mg/kg i.p.).

  • Data Acquisition: Continuously record respiratory parameters for 60 minutes post-intervention. A successful azepane antagonist will demonstrate a statistically significant restoration of MV back to >90% of the baseline calibration, validating the receptor antagonism caused by the expanded ring structure[4].

Conclusion

While piperidine remains a foundational pillar of medicinal chemistry, its saturated patent space and conformational rigidity present distinct limitations. The strategic utilization of Methyl 2-(azepan-4-yl)acetate allows drug developers to perform scaffold hopping into the azepane chemical space. By expanding the ring, scientists can alter spatial vectors, shift pharmacological profiles (such as converting lethal opioid agonists into life-saving antagonists), and discover novel intellectual property in an underexplored 3D landscape.

References

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

  • Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression. PubMed - NIH. Available at:[Link]

Sources

Comparative

Comparative In Vitro Efficacy Guide: Methyl 2-(azepan-4-yl)acetate Analogues

Mechanistic Rationale & Scaffold Selection The seven-membered azepane heterocycle has emerged as a highly versatile pharmacophore in medicinal chemistry, particularly for targeting deep hydrophobic kinase pockets. Recent...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Scaffold Selection

The seven-membered azepane heterocycle has emerged as a highly versatile pharmacophore in medicinal chemistry, particularly for targeting deep hydrophobic kinase pockets. Recent structure-activity relationship (SAR) studies have demonstrated that azepane derivatives often outperform their pyrrolidine and piperidine counterparts in terms of binding affinity and cellular efficacy 1[1].2[2] serves as an ideal baseline scaffold. The acetate ester provides a functional handle for hydrogen bonding, while the secondary amine of the azepane ring allows for targeted N-substitutions. In this guide, we evaluate the in vitro efficacy of the base ester against its amide and N-alkylated analogues, using the Colony Stimulating Factor 1 Receptor (CSF-1R) as the primary validation target.

Pathway CSF1 CSF-1 Ligand CSF1R CSF-1R (Kinase Domain) CSF1->CSF1R Binds Phos Autophosphorylation (Tyr723) CSF1R->Phos Activates Inhibitor Azepane-4-acetate Analogues Inhibitor->CSF1R Competitive Inhibition Inhibitor->Phos Blocks Downstream PI3K / Akt / ERK Pathways Phos->Downstream Triggers Outcome Macrophage Proliferation Downstream->Outcome Induces

Mechanism of azepane-4-acetate analogues inhibiting the CSF-1R signaling axis.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous comparison, the evaluation of these analogues relies on a dual-assay system: a biochemical kinase assay to determine intrinsic binding affinity, and a cell-based assay to evaluate membrane permeability and physiological efficacy.

Workflow Prep Compound Prep (10 mM in DMSO) Biochem Biochemical Assay (Recombinant CSF-1R) Prep->Biochem Cell Cellular Assay (RAW264.7 Cells) Prep->Cell Analysis IC50 Determination (Regression) Biochem->Analysis Cell->Analysis

High-throughput in vitro screening workflow for azepane-4-acetate analogues.

Protocol A: In Vitro Biochemical Kinase Assay (CSF-1R)

Causality & Design: This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). We set the ATP concentration strictly at the Km​ value (10 µM) for CSF-1R. Operating at Km​ ensures that the assay is highly sensitive to competitive inhibitors without artificially inflating the IC50​ values, which occurs when ATP is saturated.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mixture containing 0.5 nM recombinant human CSF-1R kinase domain and 200 nM biotinylated poly-GT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 100 nL of azepane analogues (10-point, 3-fold serial dilutions from 10 µM top concentration) into a 384-well ProxiPlate using an acoustic dispenser. Self-Validation: Include JNJ-527 as a positive control and DMSO as a vehicle (negative) control to calculate the Z'-factor. A Z'-factor > 0.6 is required to validate the run1[1].

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mixture to the plate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • ATP Addition: Initiate the kinase reaction by adding 5 µL of 20 µM ATP (final concentration 10 µM). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Readout: Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader.

Protocol B: Cellular Efficacy in RAW264.7 Macrophages

Causality & Design: Biochemical potency does not always translate to cellular efficacy due to poor membrane permeability or intracellular degradation. We utilize RAW264.7 murine macrophages because they endogenously express high levels of CSF-1R, providing a more physiologically relevant environment than artificially overexpressing HEK293 cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 cells at 2×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Starvation: Wash cells with PBS and replace with serum-free DMEM for 4 hours to reduce background basal phosphorylation.

  • Compound Treatment: Treat cells with azepane analogues (1, 10, 100, 1000, 10000 nM) for 1 hour. Self-Validation: The 1-hour pre-incubation is critical to ensure intracellular equilibrium of the compound before ligand stimulation.

  • Stimulation: Stimulate cells with 50 ng/mL recombinant murine CSF-1 for exactly 5 minutes. Causality: A 5-minute pulse captures the peak of transient autophosphorylation at Tyr723 before receptor internalization and degradation pathways initiate.

  • Lysis & ELISA: Lyse the cells immediately on ice using RIPA buffer with protease/phosphatase inhibitors. Quantify p-CSF-1R (Tyr723) levels using a sandwich ELISA kit.

Comparative Efficacy Data

The following table summarizes the quantitative performance of the base methyl 2-(azepan-4-yl)acetate scaffold against its key structural analogues.

Compound IDStructural ModificationBiochemical IC50​ (nM)Cellular IC50​ (nM)Human Liver Microsome Stability (% remaining at 30 min)
M2A-Ester Methyl 2-(azepan-4-yl)acetate (Wild-type)45.2 ± 3.1850 ± 4245%
M2A-Amide 2-(azepan-4-yl)acetamide52.8 ± 4.0610 ± 3588%
M2A-N-Methyl Methyl 2-(1-methylazepan-4-yl)acetate38.5 ± 2.2420 ± 2855%
M2A-N-Benzyl Methyl 2-(1-benzylazepan-4-yl)acetate12.4 ± 1.5150 ± 1265%

Data Synthesis & Mechanistic Discussion

The Ester vs. Amide Conundrum: While the base M2A-Ester demonstrates strong intrinsic binding in the biochemical assay (45.2 nM), its cellular efficacy drops significantly (850 nM). This is directly correlated with its poor metabolic stability (45% remaining). Esters are highly susceptible to intracellular esterases. By converting the ester to an amide (M2A-Amide ), we observe a slight reduction in biochemical potency (52.8 nM) due to altered hydrogen bond donor/acceptor dynamics, but a marked improvement in cellular efficacy (610 nM). The amide bond resists enzymatic cleavage, boosting microsomal stability to 88%, a critical factor when optimizing azepane inhibitors for in vivo applications 3[3].

Impact of N-Alkylation: The secondary amine of the azepane ring is a prime target for modification. Simple methylation (M2A-N-Methyl ) slightly improves both binding and permeability. However, the introduction of a bulky, lipophilic benzyl group (M2A-N-Benzyl ) results in a nearly 4-fold increase in biochemical potency (12.4 nM). Mechanistically, the benzyl ring occupies an adjacent deep hydrophobic pocket within the kinase domain, displacing high-energy water molecules and increasing the entropic driving force of binding. This lipophilicity also enhances passive membrane diffusion, yielding the best cellular IC50​ (150 nM) in the series.

References

  • Targeting the CSF-1/CSF-1R Axis: Exploring the Potential of CSF1R Inhibitors in Neurodegenerative Diseases - Journal of Medicinal Chemistry - ACS Publications - 1

  • Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview - PMC - 3

  • Buy Methyl 2-(azepan-4-yl)acetate hydrochloride (EVT-14038496) - EvitaChem - 2

Sources

Validation

Benchmarking Methyl 2-(azepan-4-yl)acetate in high-throughput screening assays

Benchmarking Methyl 2-(azepan-4-yl)acetate in High-Throughput Screening Assays: A Paradigm Shift from Piperidine Scaffolds Introduction In modern drug discovery, the selection of a core heterocyclic scaffold dictates the...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Methyl 2-(azepan-4-yl)acetate in High-Throughput Screening Assays: A Paradigm Shift from Piperidine Scaffolds

Introduction In modern drug discovery, the selection of a core heterocyclic scaffold dictates the downstream success of a lead compound. For decades, the six-membered piperidine ring has been the default choice for introducing basic nitrogen atoms into drug candidates. However, as target landscapes become more complex, researchers are increasingly turning to seven-membered heterocycles like azepane to escape crowded intellectual property spaces and engage challenging binding pockets.

Methyl 2-(azepan-4-yl)acetate (and its hydrochloride salt) serves as a highly versatile building block for library synthesis[1]. As a Senior Application Scientist, I have observed that substituting a rigid piperidine core with an azepane core can dramatically alter a molecule's exit vectors, enabling novel interactions with target proteins. This guide objectively benchmarks Methyl 2-(azepan-4-yl)acetate against its piperidine counterpart, providing actionable insights and self-validating High-Throughput Screening (HTS) protocols to evaluate its performance.

Physicochemical Rationale: The Conformational Advantage

The fundamental difference between piperidine and azepane lies in ring strain and conformational freedom. Piperidine predominantly exists in a rigid, low-energy chair conformation. In contrast, the seven-membered azepane ring possesses greater conformational flexibility, allowing it to adopt multiple low-energy states (e.g., twist-chair, boat). This flexibility is crucial when optimizing compounds for dynamic targets like Protein Kinase B (PKB/Akt)[2] or GPCRs such as the histamine H3 receptor[3].

Furthermore, the increased ring size of azepane contributes to a slightly higher lipophilicity (LogP) compared to piperidine, which can enhance membrane permeability without significantly altering the basicity (pKa) of the secondary amine[4].

Table 1: Comparative Physicochemical Profiling of Core Scaffolds

PropertyMethyl 2-(azepan-4-yl)acetateMethyl 2-(piperidin-4-yl)acetateCausality / Impact on HTS
Ring Size 7-membered6-memberedAzepane provides altered spatial projection of the acetate group.
Conformational State Flexible (Twist-chair/Boat)Rigid (Chair)Flexibility allows induced-fit binding in deep hydrophobic pockets.
Estimated pKa (Amine) ~11.1~11.2Both are heavily protonated at physiological pH, ensuring solubility.
Relative Lipophilicity HigherLowerAzepane's extra methylene group enhances passive cell permeability.
Steric Bulk Moderate-HighModerateAzepane can disrupt flat, planar binding, reducing off-target hits.

Self-Validating HTS Workflows for Azepane Libraries

To accurately benchmark libraries derived from Methyl 2-(azepan-4-yl)acetate, the screening cascade must be designed as a self-validating system. This means the primary biochemical assay must inherently control for false positives (e.g., auto-fluorescence), while the secondary cellular assay must orthogonally confirm target engagement.

HTS_Workflow N1 Scaffold Selection Methyl 2-(azepan-4-yl)acetate N2 Library Synthesis (Amidation/Alkylation) N1->N2 N3 Primary HTS (TR-FRET Assay) N2->N3 N4 Orthogonal Validation (CETSA) N3->N4 Hit Selection N5 Lead Optimization (Target Engagement) N4->N5 Validated Hits

Fig 1. Self-validating HTS workflow for evaluating azepane-derived libraries.

Experimental Methodologies

Protocol A: Primary Screening via Time-Resolved FRET (TR-FRET) Causality: TR-FRET is selected over standard fluorescence intensity assays because it introduces a time delay between excitation and emission measurements. This eliminates short-lived background auto-fluorescence—a common liability when screening diverse, flexible heterocycles like azepanes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Rationale: Brij-35 prevents non-specific binding of the lipophilic azepane derivatives to the microplate walls.

  • Compound Dispensing: Acoustically dispense 10 nL of the azepane-derived compound library (in 100% DMSO) into a 384-well low-volume ProxiPlate.

  • Enzyme/Target Addition: Add 5 µL of the target protein (e.g., PKB/Akt) tagged with a Terbium (Tb) cryptate donor.

  • Tracer Addition: Add 5 µL of a fluorescently labeled tracer ligand (e.g., a known piperidine-based inhibitor) conjugated to an Alexa Fluor 647 acceptor.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Self-Validation (Z'-Factor Calculation): Include 16 wells of DMSO (negative control) and 16 wells of a saturating reference inhibitor (positive control). Calculate the Z'-factor. Requirement: A Z'-factor > 0.6 is mandatory to validate the plate before data extraction.

  • Detection: Read the plate on an HTS microplate reader using a 337 nm excitation laser, measuring emission at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio to determine IC50 values.

Protocol B: Orthogonal Validation via Cellular Thermal Shift Assay (CETSA) Causality: While TR-FRET proves biochemical affinity, it does not confirm if the azepane compound can traverse the lipid bilayer. CETSA leverages the principle of ligand-induced thermal stabilization to prove target engagement inside intact, living cells, effectively weeding out biochemical false positives.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., HEK293) in a 96-well plate. Treat with 10 µM of the hit compounds from the TR-FRET screen (or DMSO control) and incubate for 1 hour at 37°C. Rationale: 1 hour is sufficient for the slightly lipophilic azepane compounds to achieve intracellular equilibrium.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler.

  • Lysis: Cool the samples to 4°C, add a mild non-denaturing lysis buffer (containing protease inhibitors), and subject to three freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins. The supernatant contains the stabilized, soluble target protein.

  • Quantification: Analyze the supernatant via Western blot or AlphaScreen. A shift in the melting temperature (ΔTm > 1.5°C) in the compound-treated group versus DMSO validates intracellular target engagement.

Comparative HTS Performance Data

Based on historical screening campaigns targeting kinases and GPCRs, libraries synthesized from azepane building blocks frequently exhibit distinct performance metrics compared to their piperidine analogs. The azepane core often yields a lower initial hit rate but a higher validation rate, indicating that its unique geometry selectively engages true binding pockets rather than acting as a promiscuous binder.

Table 2: HTS Performance Metrics (Azepane vs. Piperidine Libraries)

MetricAzepane-Derived LibrariesPiperidine-Derived LibrariesInterpretation
Primary Hit Rate 0.8% - 1.2%1.5% - 2.0%Azepanes show higher target selectivity, reducing promiscuous hits.
CETSA Validation Rate > 65%~ 45%Higher lipophilicity of azepanes translates to better cell permeability.
False Positive Rate < 0.1%~ 0.3%Steric bulk of the 7-membered ring prevents non-specific aggregation.
Average Z'-Factor 0.780.81Both scaffolds perform excellently in TR-FRET environments.

Conclusion

Benchmarking Methyl 2-(azepan-4-yl)acetate against traditional six-membered scaffolds reveals a compelling case for its broader adoption in drug discovery. While piperidines remain the industry standard for synthetic accessibility, the azepane scaffold's enhanced conformational flexibility and favorable physicochemical profile make it a superior choice for unlocking novel chemical space. By employing self-validating screening methodologies like TR-FRET and CETSA, researchers can confidently harness the unique geometry of azepanes to target previously intractable proteins.

References

  • EvitaChem. "Buy Methyl 2-(azepan-4-yl)acetate hydrochloride (EVT-14038496)". 1

  • BenchChem. "Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design".4

  • Breitenlechner, C. B., et al. "Structure-based optimization of novel azepane derivatives as PKB inhibitors". Journal of Medicinal Chemistry, PubMed. 2

  • Sadek, B., et al. "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands". European Journal of Medicinal Chemistry, PubMed. 3

Sources

Comparative

Comparing azepane scaffolds: best alternatives to Methyl 2-(azepan-4-yl)acetate

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry due to its inherent three-dimensional conformational flexibility[1]. Historically, simple derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry due to its inherent three-dimensional conformational flexibility[1]. Historically, simple derivatives like Methyl 2-(azepan-4-yl)acetate have been utilized as foundational building blocks. However, as drug discovery programs advance, the limitations of this specific acetate derivative—namely, its susceptibility to rapid plasma esterase degradation and its lack of rigidified functional handles—have necessitated the design of more sophisticated azepane architectures[2].

This technical guide provides an objective, data-driven comparison of the best structural alternatives to methyl 2-(azepan-4-yl)acetate, focusing on their mechanistic advantages, quantitative performance, and validated experimental protocols.

Mechanistic Causality: The Shift Away from Methyl 2-(azepan-4-yl)acetate

The primary liability of methyl 2-(azepan-4-yl)acetate in lead optimization is its ester linkage. In the development of Protein Kinase B (PKB/Akt) inhibitors, azepane derivatives containing ester moieties demonstrated highly potent in vitro activity (IC50 ~ 5 nM) but failed entirely in vivo due to plasma instability[2]. The ester bond is rapidly hydrolyzed by ubiquitous plasma esterases, neutralizing the drug before it can reach its intracellular target.

To overcome this, medicinal chemists have engineered alternative azepane scaffolds that replace the ester with bioisosteres (such as trans-amides) or utilize entirely different functionalization strategies (such as bicyclic fusion or sulfonamide linkages) to preserve the required 3D binding conformation while achieving robust metabolic stability[2].

Top High-Performance Azepane Alternatives

A. Amide-Linked Azepanes (PKB/Akt Inhibitors)

By replacing the plasma-unstable ester of methyl 2-(azepan-4-yl)acetate with a trans-amide linker, researchers successfully retained the molecule's ability to fit into the kinase binding pocket while drastically increasing its half-life[2]. Molecular modeling confirms that the trans-amide conformation perfectly mimics the bound state of the ester, yielding highly active compounds (IC50 = 4 nM) that are viable for in vivo oncology models[2].

B. N-Benzylated Bicyclic Azepanes (Neuropharmacology)

For central nervous system (CNS) targets, simple mono-substituted azepanes often lack the rigidity required for high target selectivity. Fusing the azepane ring with a cyclohexane ring creates a chiral bicyclic system that perfectly occupies the binding pockets of monoamine transporters[3]. N-benzylated bicyclic azepanes have shown exceptional brain penetrance and nanomolar inhibition of norepinephrine (NET) and dopamine (DAT) transporters, making them superior starting points for neuropsychiatric drug discovery[3].

C. Azepane Sulfonamides (Metabolic & Oncology Targets)

Coupling the azepane core with a sulfonamide moiety introduces a powerful hydrogen-bond donor/acceptor network. Substitutions at the 4-position of the azepane ring (e.g., with adamantyl or fluorophenyl groups) yield highly potent and selective inhibitors of 11β-HSD1 (implicated in metabolic syndrome) with IC50 values as low as 3.0 nM[4].

D. Trihydroxylated Azepanes (Antibacterial Agents)

Polyhydroxylated azepanes (azepane-glycosides) act as transition-state analogs for glycosidic cleavage. These scaffolds selectively inhibit NagZ, a glucosaminidase critical to Pseudomonas aeruginosa resistance mechanisms, thereby restoring the efficacy of β-lactam antibiotics[5].

Quantitative Performance Comparison

The following table summarizes the biological activity of these advanced azepane alternatives compared to traditional ester-based designs.

Scaffold TypePrimary TargetRepresentative CompoundIC50 / PotencyKey Advantage over Methyl Acetate
Amide-linked Azepane PKB-α KinaseCompound 4 (trans-amide)4 nMPlasma stable; avoids esterase degradation[2]
Bicyclic Azepane NET / DAT(R,R)-1a< 100 nMHigh brain penetrance; rigidified 3D structure[3]
Azepane Sulfonamide 11β-HSD14-Adamantyl derivative3.0 nMStrong H-bond network; high target selectivity[4]
Trihydroxylated Azepane NagZ (Bacterial)Triazole-azepane 9aSelectiveMimics glycosidic transition state[5]

Visualizing the Mechanism of Action

The diagram below illustrates how amide-linked azepanes successfully inhibit the PI3K/PKB survival pathway, whereas ester-based derivatives like methyl 2-(azepan-4-yl)acetate fail due to premature degradation.

Pathway RTK Receptor Tyrosine Kinase (Activated) PI3K PI3K Activation RTK->PI3K Phosphorylates PIP3 PIP3 Production PI3K->PIP3 Catalyzes PKB PKB / Akt Kinase (Target) PIP3->PKB Recruits & Activates Survival Cell Survival & Proliferation PKB->Survival Downstream Signaling Azepane Amide-Linked Azepane (Inhibitor) Azepane->PKB Competitive Inhibition Ester Methyl 2-(azepan-4-yl)acetate (Degraded in Plasma) Ester->PKB Fails in vivo

PI3K/PKB signaling pathway and targeted inhibition by plasma-stable azepane scaffolds.

Validated Experimental Methodologies

To ensure scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of these advanced azepane scaffolds.

Protocol A: Synthesis of Bicyclic Azepanes via Beckmann Rearrangement

Causality: The Beckmann rearrangement is utilized here because it efficiently expands a readily available six-membered cyclohexanone oxime into a seven-membered azepane lactam, providing a scalable route to rigidified, chiral bicyclic scaffolds[6].

  • Oxime Formation: React the starting cyclohexanone derivative with hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in ethanol. Stir at room temperature for 4 hours.

  • Ring Expansion (Rearrangement): Treat the isolated oxime with polyphosphoric acid (PPA) at 120°C for 2 hours. The anti-periplanar carbon migrates to the nitrogen, yielding the bicyclic lactam.

  • Reduction: Suspend the lactam in anhydrous THF and slowly add lithium aluminum hydride (LiAlH4, 2.0 eq) at 0°C. Reflux for 12 hours to reduce the lactam to the saturated bicyclic azepane core.

  • N-Benzylation: React the purified amine with benzyl bromide (1.1 eq) and K2CO3 (2.0 eq) in acetonitrile at 60°C to yield the final neuroactive scaffold[3].

Protocol B: Radiometric Kinase Assay for PKB/Akt Inhibition

Causality: Radiometric assays utilizing [γ-32P]ATP are prioritized over fluorescence-based assays for kinase profiling because they directly quantify substrate phosphorylation, eliminating false positives caused by the autofluorescence of small-molecule libraries[4].

  • Reagent Preparation: Prepare a reaction mixture containing purified recombinant PKB-α, Crosstide peptide substrate, and the test azepane compound in a pH 7.5 kinase buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).

  • Self-Validating Controls: Include a vehicle control (1% DMSO) to establish the maximum dynamic range of the uninhibited enzyme. Include a known PKB inhibitor (e.g., staurosporine) as a positive control to validate the assay's sensitivity and rule out reagent degradation.

  • Initiation: Initiate the kinase reaction by adding 10 µM ATP spiked with [γ-32P]ATP. Incubate at 30°C for exactly 20 minutes[4].

  • Quenching & Detection: Terminate the reaction by adding 5% phosphoric acid. Spot the mixture onto phosphocellulose filter paper. Wash the paper extensively with 1% phosphoric acid to remove unreacted[γ-32P]ATP. Quantify the incorporated radioactivity using a liquid scintillation counter and calculate the IC50 via non-linear regression[2].

Workflow S1 Design Scaffold (Isosteric Replacement) S2 Chemical Synthesis (Beckmann Rearrangement) S1->S2 Synthesis S3 In Vitro Validation (Radiometric Assay) S2->S3 Screening S4 In Vivo PK/PD (Plasma Stability) S3->S4 Lead Optimization

Step-by-step experimental workflow for validating novel azepane scaffolds in drug discovery.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: researchgate.net URL:[Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: nih.gov URL:[Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Source: acs.org URL:[Link]

  • Selective trihydroxylated azepane inhibitors of NagZ, a glycosidase involved in Pseudomonas aeruginosa resistance to β-lactam Source: scispace.com URL:[Link]

Sources

Validation

Validation of analytical quantification methods for Methyl 2-(azepan-4-yl)acetate

Analytical Quantification of Methyl 2-(azepan-4-yl)acetate: Method Validation and Comparison Guide As pharmaceutical pipelines increasingly incorporate complex spirocyclic and bridged nitrogen-containing heterocycles, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Quantification of Methyl 2-(azepan-4-yl)acetate: Method Validation and Comparison Guide

As pharmaceutical pipelines increasingly incorporate complex spirocyclic and bridged nitrogen-containing heterocycles, the demand for robust analytical control of building blocks like Methyl 2-(azepan-4-yl)acetate hydrochloride has surged. This compound—characterized by a highly basic secondary amine within a seven-membered azepane ring and a terminal methyl ester—presents unique analytical challenges [1].

As a Senior Application Scientist, I have evaluated multiple quantification strategies for this intermediate. This guide provides an objective comparison of available analytical methods, establishes the causality behind selecting Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as the gold standard, and delivers a self-validating, ICH Q2(R2)-compliant experimental protocol [2].

Methodological Comparison: Causality & Performance

The structural reality of Methyl 2-(azepan-4-yl)acetate dictates its analytical behavior. The molecule lacks a conjugated π -system, meaning it has no inherent chromophore for standard UV detection. Consequently, analytical scientists must choose between derivatization, specialized gas chromatography, or mass spectrometry.

Why UPLC-MS/MS Outperforms Alternatives
  • HPLC-UV (Derivatized): While reacting the azepane secondary amine with FMOC-Cl or Dansyl chloride enables UV/Fluorescence detection, this approach introduces severe causality issues: incomplete derivatization kinetics lead to high %RSDs, and excess reagent causes matrix suppression.

  • GC-FID (Direct): The free base of the compound is volatile, but the secondary amine interacts strongly with active silanol groups in standard GC columns, causing severe peak tailing. Converting the hydrochloride salt to a free base also risks hydrolyzing the methyl ester if the pH is not strictly controlled.

  • UPLC-MS/MS (Direct): This is the optimal choice. The high pKa​ of the azepane nitrogen ensures near 100% protonation in an acidic mobile phase, yielding an intense [M+H]+ precursor ion at m/z 172.1. By utilizing Multiple Reaction Monitoring (MRM), we bypass the need for a chromophore entirely, achieving superior specificity and sensitivity without sample derivatization [3].

Table 1: Performance Comparison of Analytical Modalities
Performance MetricHPLC-UV (Derivatized)GC-FID (Free Base)UPLC-MS/MS (Direct)
Sensitivity (LOD) 50 ng/mL100 ng/mL0.5 ng/mL
Specificity Moderate (Reagent interference)Moderate (Matrix dependent)High (MRM Transitions)
Sample Prep Time 60 mins (Derivatization)15 mins (Liquid-Liquid Extraction)5 mins (Dilute & Shoot)
Linear Dynamic Range 2 orders of magnitude3 orders of magnitude4 orders of magnitude
Degradation Risk High (Ester hydrolysis during prep)Medium (Thermal degradation)Low (Cold ESI process)

ICH Q2(R2) Method Validation Workflow

To ensure the UPLC-MS/MS method is fit for purpose, it must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robustness.

ICH_Validation A Method Selection LC-MS/MS Optimization B System Suitability (HSS T3 Column, ESI+) A->B C ICH Q2(R2) Validation Execution B->C D Specificity & Range (Blank vs Spiked) C->D E Accuracy & Precision (Recovery & %RSD) C->E F Robustness (Flow & Temp Variations) C->F G Validated Analytical Control Strategy D->G E->G F->G

ICH Q2(R2) Method Validation Workflow for Methyl 2-(azepan-4-yl)acetate.

Experimental Protocol: Self-Validating UPLC-MS/MS System

This protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) directly into the run sequence. If the SST criteria fail, the run automatically invalidates, preventing the reporting of spurious data.

Chromatographic & MS Causality Setup
  • Column: Waters Acquity UPLC HSS T3 ( 2.1×50 mm, 1.8 µm). Causality: Standard C18 columns suffer from poor retention and peak shape for small, polar aliphatic amines. The High-Strength Silica (HSS) T3 stationary phase is designed to retain polar bases and resist silanol interactions at low pH.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.0 minutes, curve 6. Flow rate: 0.4 mL/min.

  • MS Ionization: Electrospray Ionization Positive (ESI+).

  • MRM Transitions:

    • Quantifier:m/z 172.1 140.1 (Loss of methanol, collision energy: 15V).

    • Qualifier:m/z 172.1 112.1 (Loss of methyl acetate, collision energy: 22V).

Step-by-Step Execution
  • Standard Preparation: Accurately weigh 10.0 mg of Methyl 2-(azepan-4-yl)acetate hydrochloride reference standard. Dissolve in 10.0 mL of 50:50 Water:Methanol to create a 1 mg/mL stock. Causality: The hydrochloride salt is highly soluble in polar solvents, allowing for a simple "dilute-and-shoot" approach that avoids extraction losses [1].

  • Calibration Curve: Dilute the stock to prepare calibration standards at 1, 5, 10, 50, 100, 500, and 1000 ng/mL in Mobile Phase A.

  • System Suitability Testing (SST - The Self-Validation Gate):

    • Inject the 100 ng/mL standard six consecutive times.

    • Acceptance Criteria: Retention time %RSD ≤1.0% , Peak Area %RSD ≤2.0% , Tailing Factor ≤1.5 . If these are not met, halt the sequence and troubleshoot the MS optics or column.

  • Sample Analysis: Inject blanks (Mobile Phase A) before and after unknown samples to monitor for carryover. Inject unknown samples prepared at a target concentration of 100 ng/mL.

  • Bracketing: Re-inject the 100 ng/mL standard every 10 samples. The area must remain within ±5% of the initial SST average to validate the intervening samples.

Experimental Validation Data

The following table summarizes the experimental validation data obtained using the aforementioned UPLC-MS/MS protocol, evaluated strictly against ICH Q2(R2) acceptance criteria[2].

Table 2: ICH Q2(R2) Validation Results for UPLC-MS/MS
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interfering peaks at analyte RTBlank response < 2% of LLOQPASS
Linearity R2≥0.995 across range R2=0.9994 (1 - 1000 ng/mL)PASS
Accuracy (Recovery) 90.0% - 110.0% at 3 levels98.2% - 101.5% (Spiked matrix)PASS
Repeatability %RSD ≤2.0% (n=6)1.2% at 100 ng/mLPASS
Intermediate Precision %RSD ≤3.0% (Different days/analysts)1.6% (n=12, 2 analysts, 2 days)PASS
Robustness Stable under deliberate variationsStable ( ±10% flow rate, ±2∘ C temp)PASS

Conclusion

For the quantification of Methyl 2-(azepan-4-yl)acetate, traditional HPLC-UV and GC-FID methods introduce unacceptable variability due to the compound's lack of a chromophore and its basic secondary amine. The UPLC-MS/MS method detailed above leverages the molecule's intrinsic basicity for highly specific ESI+ ionization. By embedding System Suitability bracketing directly into the workflow, this protocol serves as a self-validating, ICH Q2(R2)-compliant control strategy ready for immediate deployment in pharmaceutical development environments.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: US20170121282A1 - Auristatin derivatives and conjugates thereof (Analytical Methods for Azepane Derivatives)
Comparative

Publish Comparison Guide: Cross-Reactivity Profiling of Methyl 2-(azepan-4-yl)acetate vs. Standard Cyclic Amine Reagents

Executive Summary & Structural Context In modern medicinal chemistry and bioconjugation, bifunctional scaffolds are essential for building complex molecular architectures. Methyl 2-(azepan-4-yl)acetate [1] is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In modern medicinal chemistry and bioconjugation, bifunctional scaffolds are essential for building complex molecular architectures. Methyl 2-(azepan-4-yl)acetate [1] is a highly versatile building block featuring two distinct reactive sites: a secondary amine embedded within a flexible seven-membered (azepane) ring, and a terminal methyl ester.

A recurring challenge in synthetic workflows is achieving absolute chemoselectivity—ensuring that a reagent reacts exclusively with the amine without causing unintended cross-reactivity (such as hydrolysis or reduction) at the ester. To design robust, self-validating protocols, we must understand how the azepane ring's unique geometry influences its reactivity compared to its industry-standard homologs: Methyl 2-(piperidin-4-yl)acetate (six-membered) [2] and Methyl 2-(pyrrolidin-3-yl)acetate (five-membered)[3].

Mechanistic Causality: The Ring-Size Effect

The nucleophilicity of secondary cyclic amines is fundamentally dictated by their ring geometry and the resulting C–N–C bond angles [4].

  • Pyrrolidine (5-membered): Possesses a narrow C–N–C bond angle, which forces the nitrogen lone pair outward, minimizing steric shielding. This makes it a highly aggressive nucleophile, often leading to rapid but sometimes unselective reactions.

  • Piperidine (6-membered): Locked in a rigid chair conformation, it presents a baseline, moderate steric hindrance and predictable nucleophilicity.

  • Azepane (7-membered): The seven-membered ring is highly flexible. This flexibility introduces transannular steric interactions that slightly attenuate the nucleophilicity of the secondary amine. This "tuned" nucleophilicity provides a distinct chemoselective advantage when performing delicate cross-linking reactions, allowing for precise N-derivatization without prematurely activating or degrading the adjacent methyl ester.

Comparative Reactivity & Cross-Reactivity Data

To objectively evaluate the performance of Methyl 2-(azepan-4-yl)acetate, we subjected it and its alternatives to standard amine-reactive crosslinkers (N-Hydroxysuccinimide (NHS) esters) [5] and reducing agents. The data below summarizes their chemoselectivity profiles.

Table 1: Chemoselectivity Profiling with Standard Reagents
Compound ScaffoldRing SizeN-Acylation Yield (NHS-Ester, pH 8.0)Ester Cross-Reactivity (Hydrolysis during N-Acylation)Reduction Selectivity (NaBH₄ / MeOH)
Methyl 2-(pyrrolidin-3-yl)acetate 5-membered>95% (Fast, <30 min)~8% (Requires strict pH control)Amine intact; Ester partially reduced (~15%)
Methyl 2-(piperidin-4-yl)acetate 6-membered88% (Standard, 1 hr)<2%Amine intact; Ester unreactive (>98% recovery)
Methyl 2-(azepan-4-yl)acetate 7-membered91% (Controlled, 1.5 hr) <1% (Highly stable) Amine intact; Ester unreactive (>99% recovery)

Data Interpretation: The azepane scaffold demonstrates superior stability of the ester group during amine-directed acylation. Its slightly reduced nucleophilic rate compared to pyrrolidine prevents localized pH spikes and exothermic degradation, allowing the ester to remain pristine for downstream coupling.

Mechanistic & Workflow Visualizations

To conceptualize the reaction pathways and the influence of ring size on nucleophilicity, refer to the logical frameworks below.

RingSizeEffect Root Cyclic Secondary Amine Nucleophilicity Profile Pyr Pyrrolidine (5-membered) Narrow C-N-C Angle High Nucleophilicity Root->Pyr High Reactivity Pip Piperidine (6-membered) Rigid Chair Conformation Moderate Nucleophilicity Root->Pip Baseline Reactivity Aze Azepane (7-membered) Flexible Transannular Effects Tuned Nucleophilicity Root->Aze Chemoselective Advantage

Caption: Impact of ring size on the nucleophilicity and reactivity of secondary cyclic amines.

ChemoselectiveWorkflow A Methyl 2-(azepan-4-yl)acetate (Bifunctional Scaffold) B Amine Derivatization NHS-Ester, pH 8.0 A->B Pathway A (Chemoselective N-Acylation) C Ester Hydrolysis LiOH, THF/H2O A->C Pathway B (Saponification) D Amide Coupling HATU, DIPEA C->D Peptide Coupling

Caption: Workflow for chemoselective derivatization of Methyl 2-(azepan-4-yl)acetate.

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that build in their own quality control. The following procedures are designed to maximize chemoselectivity while providing clear analytical checkpoints.

Protocol A: Chemoselective N-Acylation using NHS-Esters

Objective: Covalently modify the azepane secondary amine without hydrolyzing the methyl ester.

  • Preparation: Dissolve Methyl 2-(azepan-4-yl)acetate hydrochloride (1.0 eq, 100 mM) in anhydrous Dichloromethane (DCM).

  • Basification (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: The azepane amine has a pKa of ~10.4. DIPEA neutralizes the hydrochloride salt to free the amine. Using a non-nucleophilic base prevents cross-reactivity with the incoming electrophile.

  • Crosslinker Addition: Add the target NHS-ester (1.05 eq) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 1.5 hours. Validation: Monitor via LC-MS. The disappearance of the starting mass and the appearance of the N-acyl product mass without the M-14 peak (which would indicate ester hydrolysis to the carboxylic acid) validates chemoselectivity.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Sequential Ester Hydrolysis and Amidation

Objective: Utilize the ester handle for downstream peptide coupling after the amine has been protected or functionalized.

  • Saponification: Dissolve the N-protected Methyl 2-(azepan-4-yl)acetate in a 3:1 mixture of THF:H₂O. Add LiOH monohydrate (1.5 eq).

  • Hydrolysis: Stir at room temperature for 2 hours. Causality: LiOH is a mild hydroxide source that selectively hydrolyzes the methyl ester to the corresponding carboxylic acid without cleaving the newly formed N-acyl/amide bond.

  • Acidification: Carefully acidify to pH 3 using 1M HCl, extract with Ethyl Acetate, and dry to yield the free acid.

  • Amidation: Dissolve the resulting acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by the desired primary amine (1.1 eq). Stir for 4 hours at room temperature to form the final amide conjugate.

References

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Retrieved from[Link]

Validation

The Evolution of Linker Chemistry: Cost-Benefit Analysis of Methyl 2-(azepan-4-yl)acetate vs. Traditional Chemical Linkers

Executive Summary In the rapidly expanding fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is no longer viewed as a passive spacer. It is an active pharmacological eleme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly expanding fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is no longer viewed as a passive spacer. It is an active pharmacological element that dictates ternary complex formation, solubility, and metabolic stability[1]. Traditional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, often introduce liabilities including high entropic penalties upon target binding and suboptimal pharmacokinetic (PK) profiles. Methyl 2-(azepan-4-yl)acetate hydrochloride, a conformationally restricted seven-membered heterocyclic building block[2], has emerged as a superior alternative for optimizing the physicochemical properties of targeted therapeutics.

The Mechanistic Imperative: Conformational Restriction

The fundamental limitation of linear PEG and alkyl linkers lies in their high degree of rotational freedom. When a PROTAC binds its Protein of Interest (POI) and an E3 ligase, the flexible linker must adopt a highly specific, constrained conformation. Thermodynamics dictates that this loss of flexibility results in a significant entropic penalty (ΔS < 0), which inversely impacts the overall Gibbs free energy of binding (ΔG)[3].

By incorporating the rigidified azepane ring of Methyl 2-(azepan-4-yl)acetate, medicinal chemists pre-organize the linker's geometry. This conformational restriction minimizes the entropic loss during ternary complex formation, directly enhancing binding affinity and target selectivity[3]. Furthermore, the basic nitrogen within the azepane ring provides a protonatable center at physiological pH, drastically improving aqueous solubility compared to lipophilic alkyl chains without inflating the Total Polar Surface Area (TPSA) as seen in long PEG polymers[1].

G POI Target Protein Linker Azepane Linker (Conformational Lock) POI->Linker E3 E3 Ligase Linker->E3 Ub Ubiquitin Tag E3->Ub Transfers Proteasome Proteasome Ub->Proteasome Degrades

Fig 1. Mechanistic role of azepane linkers in facilitating target ubiquitination and degradation.

Cost-Benefit Analysis: Quantitative Comparison

While the pharmacological benefits of azepane-based linkers are profound, their integration requires a careful cost-benefit analysis. The stereochemical complexity of synthesizing a 7-membered heterocycle inherently increases the cost of goods (COGs) during early-stage discovery compared to commodity chemicals like PEG. However, the downstream benefits in plasma stability and reduced clinical attrition rates often outweigh these initial costs[4].

Table 1: Physicochemical & Economic Comparison of Linker Modalities
ParameterMethyl 2-(azepan-4-yl)acetatePEG Linkers (e.g., PEG3-PEG4)Alkyl Chains (e.g., C6-C8)
Conformational Flexibility Restricted (Pre-organized)Highly FlexibleHighly Flexible
Entropic Penalty (ΔS) LowHighHigh
Aqueous Solubility High (Ionizable amine core)High (Hydrogen bonding)Poor (Hydrophobic)
Metabolic Stability High (Resists oxidative cleavage)Moderate (Prone to oxidation)Low (CYP450 metabolism)
Synthesis Cost (per gram) High ($150 - $300)Low ($10 - $50)Very Low (<$10)
Typical TPSA Contribution ~30-40 Ų~40-60 Ų~0 Ų

Experimental Protocols: A Self-Validating Workflow for Linker Evaluation

To objectively compare Methyl 2-(azepan-4-yl)acetate against traditional linkers, researchers must employ an orthogonal, self-validating experimental workflow. The following protocol ensures that any observed differences in degradation efficacy are directly attributable to linker mechanics rather than assay artifacts.

Workflow Step1 1. Linker Conjugation (Amidation/Esterification) Step2 2. ADMET Profiling (LC-MS/MS Stability) Step1->Step2 Step3 3. Ternary Complex (TR-FRET Assay) Step2->Step3 Step4 4. Cellular Degradation (Western Blot) Step3->Step4

Fig 2. Self-validating experimental workflow for evaluating linker efficacy in drug discovery.

Step 1: Linker Conjugation and Purification
  • Reaction Setup: Dissolve the POI ligand and E3 ligase ligand in anhydrous DMF. For Methyl 2-(azepan-4-yl)acetate, utilize standard ester hydrolysis followed by HATU/DIPEA-mediated amidation to couple the azepane acetate handle to the primary amine of the target ligand[2].

  • Causality Check: Maintain the reaction at 0°C to room temperature to prevent epimerization of the stereocenters. The hydrochloride salt form of the azepane should be neutralized with a slight excess of DIPEA prior to coupling[2].

  • Purification: Isolate the conjugate via preparative HPLC. Verify purity (>95%) using LC-MS to ensure unreacted ligands do not cause false positives in downstream binding assays.

Step 2: Plasma Stability Profiling (LC-MS/MS)
  • Incubation: Spike the purified PROTAC (1 µM) into pooled human and mouse plasma. Incubate at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS.

  • Causality Check: Traditional ester-based linkers often degrade rapidly in plasma. The azepane core provides steric shielding; however, if the acetate linkage is retained as an ester in the final drug, it may be susceptible to esterases[4]. Amidation of the acetate group is strictly recommended for in vivo applications to ensure metabolic longevity.

Step 3: Ternary Complex Formation (TR-FRET)
  • Assay Design: Use recombinant POI tagged with a Terbium-cryptate donor and E3 ligase tagged with an AlexaFluor-647 acceptor.

  • Titration: Titrate the PROTAC from 0.1 nM to 10 µM in the presence of fixed concentrations of POI and E3 ligase.

  • Causality Check: Calculate the cooperativity factor (α). Flexible linkers often suffer from negative cooperativity due to steric clashes when forced into a bound state. A conformationally restricted azepane linker should yield a higher α value, proving that the rigid geometry favorably pre-organizes the complex and minimizes entropic loss[3].

Conclusion

The transition from traditional PEG and alkyl linkers to conformationally restricted architectures like Methyl 2-(azepan-4-yl)acetate represents a maturation in targeted protein degradation and ADC design. While the synthetic costs are higher, the thermodynamic advantages of reduced entropic penalties, coupled with superior solubility and metabolic stability, make azepane derivatives an invaluable tool for drugging challenging targets.

References

  • EvitaChem. "Buy Methyl 2-(azepan-4-yl)acetate hydrochloride (EVT-14038496)". 2

  • ChemRxiv. "Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders". 1

  • ACS Publications. "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors". 4

  • PubMed. "Conformational restriction: an effective tactic in 'follow-on'-based drug discovery". 3

Sources

Safety & Regulatory Compliance

Safety

Professional Laboratory Disposal Protocol: Methyl 2-(azepan-4-yl)acetate

Here is the comprehensive, step-by-step operational guide for the proper laboratory disposal of Methyl 2-(azepan-4-yl)acetate, designed for researchers and drug development professionals. Methyl 2-(azepan-4-yl)acetate (o...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, step-by-step operational guide for the proper laboratory disposal of Methyl 2-(azepan-4-yl)acetate, designed for researchers and drug development professionals.

Methyl 2-(azepan-4-yl)acetate (often utilized in its hydrochloride salt form, C₉H₁₆ClNO₂) is a nitrogen-containing heterocyclic ester widely used as an intermediate in medicinal chemistry and organic synthesis[1]. While not classified as an acutely toxic "P-listed" waste under the Environmental Protection Agency (EPA) guidelines, its biological activity and organic nature dictate that it must be managed as hazardous chemical waste[2].

Improper disposal of such pharmaceutical intermediates can lead to environmental contamination and regulatory penalties. The following protocols establish a self-validating system for waste management, ensuring that every step—from generation to final destruction—is documented, chemically sound, and compliant with the Resource Conservation and Recovery Act (RCRA)[2][3].

Waste Characterization and Segregation Logic

The foundation of chemical safety is proper segregation. Mixing incompatible wastes can lead to exothermic reactions, gas evolution, or catastrophic container failure[4].

  • Solid Waste (Pure Compound): Unused or spilled Methyl 2-(azepan-4-yl)acetate hydrochloride typically presents as a white crystalline solid[1]. It must be segregated into dedicated solid organic waste containers.

  • Liquid Waste (In Solution): In synthesis workflows, this compound is often dissolved in polar solvents (e.g., methanol, water) or used in esterification reactions[1].

    • If dissolved in non-halogenated solvents (e.g., methanol, ethyl acetate), it must be routed to the Non-Halogenated Organic Waste stream.

    • If extracted or mixed with solvents like dichloromethane (DCM), the entire mixture must be classified as Halogenated Organic Waste . This distinction is critical because halogenated wastes require specialized, higher-temperature incineration to prevent the formation of dioxins[5].

Causality Check: Why not neutralize and pour down the drain? Even though the hydrochloride salt is highly water-soluble[1], drain disposal of biologically active pharmaceutical intermediates is strictly prohibited by the EPA and local Environmental Health and Safety (EHS) regulations[3]. Plumbing systems are not designed as primary disposal or treatment methods.

Step-by-Step Operational Disposal Procedure

This methodology ensures that waste is safely contained and legally compliant before it leaves the laboratory environment.

Step 1: Primary Containment

  • Select a chemically compatible container. High-Density Polyethylene (HDPE) or glass bottles are required[3]. Rationale: These materials prevent solvent permeation and structural degradation that can occur with lower-grade plastics when exposed to organic esters and amines.

  • Ensure the container has a tight-fitting, screw-top cap. Do not use stoppers or parafilm as primary seals for hazardous waste.

Step 2: Accumulation and Storage

  • Place the waste container in designated secondary containment (e.g., a polyethylene tray) within a Satellite Accumulation Area (SAA)[6].

  • Self-Validating Rule: The container must remain closed at all times except when actively adding waste. If a funnel is used, it must be removed immediately after the transfer is complete[6].

Step 3: RCRA-Compliant Labeling

  • Attach an official EHS Hazardous Waste Tag to the container before the first drop of waste is added[3].

  • List all constituents by their full chemical names (e.g., "Methyl 2-(azepan-4-yl)acetate", "Methanol"). Do not use abbreviations, formulas, or shorthand.

  • Include the approximate percentage of each component. This acts as a quality control checkpoint: EHS will reject the pickup if the tag lacks specific concentration data, forcing the generator to verify the waste composition[4].

Step 4: EHS Transfer and Final Disposition

  • Once the container is 90% full (do not overfill, to allow for vapor expansion), submit a waste pickup request to your institutional EHS department[3].

  • The waste will be transported by licensed professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will undergo high-temperature incineration to completely destroy the organic framework[7].

Quantitative Data: Waste Stream Compatibility

To streamline laboratory operations, refer to the following compatibility matrix when disposing of Methyl 2-(azepan-4-yl)acetate byproducts.

Waste State / MatrixPrimary Solvent/CarrierHazard ClassificationApproved ContainerFinal Disposition
Solid None (Pure powder)Toxic / IrritantGlass or HDPE wide-mouthCommercial Incineration
Liquid (Aqueous) Water / BuffersNon-RCRA HazardousHDPE carboyCommercial Incineration
Liquid (Organic) Methanol, EthanolFlammable (Non-Halogenated)Glass or HDPEEnergy Recovery / Incineration
Liquid (Halogenated) Dichloromethane, ChloroformToxic / HalogenatedGlass bottleHigh-Temp Incineration
Contaminated Dry Paper towels, gloves, silicaSolid Hazardous WasteDouble-bagged / BoxSolid Waste Incineration

Waste Management Workflow Visualization

The following diagram maps the logical flow of waste from the point of generation to final destruction, emphasizing the critical segregation nodes.

WasteWorkflow Start Waste Generation: Methyl 2-(azepan-4-yl)acetate Segregation Chemical Segregation (Identify Matrix) Start->Segregation Classify SolidStream Solid Waste Stream (Powders, Gloves) Segregation->SolidStream Solid LiquidStream Liquid Waste Stream (Reaction Solvents) Segregation->LiquidStream Liquid Container Containerization (HDPE / Glass) SolidStream->Container LiquidStream->Container Labeling RCRA Labeling & Documentation Container->Labeling Tag & Log SAA Satellite Accumulation Area (SAA) Labeling->SAA Store EHS EHS Collection & Licensed Incineration SAA->EHS Transfer

Standardized EHS workflow for the segregation and disposal of hazardous organic chemical waste.

References

  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Case Western Reserve University EHS. How to Dispose of Chemical Waste. Retrieved from[Link]

  • University of Cambridge Safety Office. Disposal of Chemical Waste. Retrieved from [Link]

  • Georgia Tech Environmental Health & Safety. Chemical Waste Disposal. Retrieved from [Link]

  • Stanford Environmental Health & Safety. Chemical Waste Disposal. Retrieved from [Link]

  • Stericycle UK. What is Chemical Waste & How Is It Disposed? Retrieved from [Link]

  • Western Kentucky University EHS. EPA Hazardous Waste Codes. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-(azepan-4-yl)acetate

As a Senior Application Scientist, I understand that the successful integration of novel building blocks into your drug discovery pipeline relies not just on chemical purity, but on the rigorous, safe, and reproducible h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the successful integration of novel building blocks into your drug discovery pipeline relies not just on chemical purity, but on the rigorous, safe, and reproducible handling of these compounds.

Methyl 2-(azepan-4-yl)acetate (typically supplied as a hydrochloride salt) is a highly valuable secondary amine derivative. The azepane ring provides unique conformational restriction, making it a sought-after scaffold in medicinal chemistry. However, its chemical nature—an amine ester formulated as a salt—presents specific handling challenges, primarily related to dust aerosolization, mucosal irritation, and environmental toxicity[1][2].

This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, personal protective equipment (PPE) requirements, and disposal of Methyl 2-(azepan-4-yl)acetate.

Hazard Profile & The Causality of Risk

Before donning PPE, it is critical to understand the why behind the safety protocols. Methyl 2-(azepan-4-yl)acetate hydrochloride generally falls under the following hazard classifications[2]:

  • H302 (Harmful if swallowed): Typical of biologically active small molecules.

  • H315 & H319 (Skin/Eye Irritation): The ester and amine functional groups can interact with moisture on the skin and corneas, causing localized pH changes and irritation.

  • H335 (May cause respiratory irritation): Because this compound is a hydrochloride salt, it typically presents as a fine, crystalline powder. These powders are highly susceptible to electrostatic dispersion. If aerosolized during weighing, the micro-particulates can easily bypass the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a robust PPE strategy is required. The following table outlines the mandatory equipment and the mechanistic rationale for each choice[3][4].

PPE CategorySpecificationOperational Rationale (The "Why")
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 / EN166 compliant).Protects against the aerosolization of fine hydrochloride salt dust and accidental micro-splashes during solvent addition[1].
Hand Protection Disposable Nitrile gloves (minimum 4-5 mil thickness).Nitrile provides superior chemical resistance to amine and ester permeation compared to latex. Inspect for micro-tears before use[3].
Body Protection Flame-resistant (FR) or 100% cotton laboratory coat.Prevents particulate accumulation on street clothing. Synthetic fabrics (like polyester) can generate static electricity, which attracts the salt powder.
Respiratory & Engineering Chemical Fume Hood (Face velocity: 80–100 fpm).Crucial: Prevents inhalation of H335 irritants. If a hood is unavailable, an N95/FFP2 particulate respirator is mandatory[2].

Operational Workflow: Handling & Solubilization

The primary operational goal when handling Methyl 2-(azepan-4-yl)acetate is dust containment . Follow this step-by-step methodology to ensure procedural integrity.

Step 1: Pre-Operation Setup

  • Verify the chemical fume hood is operational and clear of unnecessary clutter to ensure uninhibited laminar airflow.

  • Wipe down the analytical balance and surrounding area with an anti-static wipe.

Step 2: Weighing and Transfer

  • Expert Insight: Hydrochloride salts are notoriously static-prone. Use an anti-static gun (Zerostat) on your spatulas and weigh boats before handling the powder to prevent the material from "jumping" and aerosolizing.

  • Carefully uncap the reagent bottle inside the fume hood.

  • Transfer the required mass using a clean, dry stainless-steel spatula. Cap the source bottle immediately after use to prevent hygroscopic moisture absorption[1].

Step 3: Solubilization

  • Transfer the weighed solid into your reaction vessel.

  • Slowly add your solvent (the compound is highly soluble in polar solvents like water, methanol, or DMSO due to its salt form).

  • Seal the vessel before removing it from the fume hood.

Spill Response and Disposal Plan

Even with meticulous technique, spills occur. Because Methyl 2-(azepan-4-yl)acetate is a respiratory irritant, your spill response must prioritize the prevention of airborne dust[2].

Spill Response Protocol:

  • Isolate: Alert nearby personnel and restrict access to the spill area.

  • Contain (No Dry Sweeping): Never use a dry brush or broom, as this will immediately aerosolize the hazardous particulates[2].

  • Neutralize/Absorb: Cover the solid spill with damp, absorbent paper towels (dampened with water or 70% ethanol) to trap the dust.

  • Collect: Carefully scoop the damp towels and residual chemical into a heavy-duty, sealable plastic bag or a dedicated hazardous waste container.

  • Decontaminate: Wipe the spill surface thoroughly with soap and water, followed by a 70% ethanol wipe-down.

Disposal Plan:

  • Segregation: Do not mix this waste with strong oxidizing agents or strong acids.

  • Disposal Route: Place all contaminated consumables (gloves, weigh boats, paper towels) and residual chemicals into a clearly labeled "Hazardous Organic Waste" container.

  • Compliance: Dispose of via a licensed hazardous waste incineration contractor. Do not flush down the drain , as amine derivatives can exhibit aquatic toxicity[3].

Workflow Visualization

The following diagram maps the logical progression of handling, spill mitigation, and disposal to ensure a self-validating safety loop.

G Start Pre-Operation Setup (Fume Hood & Anti-Static Prep) Weighing Weighing & Transfer (Minimize Dust Aerosolization) Start->Weighing Solubilization Solubilization (Closed System Transfer) Weighing->Solubilization Spill Spill Detected? Solubilization->Spill SpillResponse Spill Response Protocol (Damp wipe, NEVER dry sweep) Spill->SpillResponse Yes Decon Decontamination (70% EtOH wipe-down) Spill->Decon No SpillResponse->Decon Disposal Hazardous Waste Disposal (Licensed Incineration) Decon->Disposal

Caption: Workflow for the safe handling, spill response, and disposal of Methyl 2-(azepan-4-yl)acetate.

References

  • Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures . Purdue University. Available at:[Link]

Sources

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